(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4R,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i5+1 |
InChI Key |
BJHIKXHVCXFQLS-XJGZFNTCSA-N |
Isomeric SMILES |
C([C@@H]([13C@H]([C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Landscape of ¹³C Labeled Fructose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of ¹³C labeled fructose, its application in metabolic research, and detailed experimental protocols. The inclusion of stable isotopes, such as Carbon-13 (¹³C), into fructose molecules provides a powerful tool for tracing the metabolic fate of this key monosaccharide in biological systems. This guide is intended to be a core resource for professionals in drug development and metabolic research, offering both foundational knowledge and practical methodologies.
Physicochemical Properties of ¹³C Labeled Fructose Isotopologues
The incorporation of ¹³C isotopes into the fructose molecule results in a predictable increase in molecular weight, which is fundamental for its use in mass spectrometry-based tracer studies. The specific properties vary depending on the position and number of ¹³C atoms. Below is a summary of the key physicochemical data for commonly used ¹³C labeled fructose isotopologues.
| Property | D-Fructose (U-¹³C₆, 99%) | D-Fructose (1-¹³C, 99%) | D-Fructose (2-¹³C, 99%) | D-Fructose-1,6-¹³C₂ (98%) |
| Molecular Formula | ¹³C₆H₁₂O₆ | ¹³C¹²C₅H₁₂O₆ | ¹³C¹²C₅H₁₂O₆ | ¹³C₂¹²C₄H₁₂O₆ |
| Molecular Weight | 186.11 g/mol [1][2] | 181.15 g/mol [3] | 181.15 g/mol | M+2 mass shift |
| Isotopic Purity | 99 atom % ¹³C[4] | 99% | 99% | 98 atom % ¹³C[5] |
| Chemical Purity | ≥98%[1][2] | ≥98%[3] | ≥98% | 99% (CP)[5] |
| Form | Powder/Solid[4] | Individual | Individual | Solid[5] |
| Melting Point | 119-122 °C (dec.) (lit.)[4] | - | - | 119-122 °C (dec.) (lit.)[5] |
| Optical Activity | [α]20/D -93.5°, c = 2 in H₂O (trace NH₄OH)[4] | - | - | [α]20/D -93.5°, c = 2 in H₂O (trace NH₄OH)[5] |
| Storage Temperature | Room temperature, away from light and moisture[1][2] | Room temperature, away from light and moisture[3] | Room temperature, away from light and moisture | - |
Core Applications in Metabolic Research
¹³C labeled fructose is a critical tool in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. By introducing ¹³C labeled fructose to cells, tissues, or organisms, researchers can trace the path of the carbon atoms as they are incorporated into various downstream metabolites. This allows for the detailed mapping and quantification of fluxes through key metabolic pathways, including:
-
Glycolysis: The breakdown of fructose into pyruvate.
-
Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration, where pyruvate-derived acetyl-CoA is oxidized.
-
Lipogenesis: The synthesis of fatty acids from acetyl-CoA.
-
Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.
These studies are instrumental in understanding the metabolic reprogramming that occurs in various disease states, such as obesity, diabetes, and cancer, and in evaluating the metabolic effects of novel therapeutic agents.
Experimental Protocols
The following sections provide detailed methodologies for conducting metabolic tracing studies using ¹³C labeled fructose.
Cell Culture and Isotope Labeling
A typical experiment involves culturing cells in a medium containing a known concentration of ¹³C labeled fructose.
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and proliferate.
-
Labeling Medium: Prepare a culture medium containing the desired concentration of ¹³C labeled fructose (e.g., [U-¹³C₆]-d-fructose) and other necessary nutrients. The labeled fructose is often used at a specific percentage of the total fructose concentration.[6]
-
Labeling Incubation: Replace the standard culture medium with the labeling medium and incubate the cells for a predetermined period. The incubation time is critical to allow for the incorporation of the ¹³C label into downstream metabolites and to reach isotopic steady-state.[7]
-
Metabolite Quenching and Extraction: After incubation, rapidly quench metabolic activity by washing the cells with an ice-cold solution (e.g., phosphate-buffered saline). Extract the intracellular metabolites using a cold solvent mixture, such as methanol, chloroform, and water.[8]
Analytical Techniques for ¹³C Labeled Metabolite Analysis
The extracted metabolites are then analyzed to determine the extent and position of ¹³C incorporation. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS is a powerful technique for analyzing volatile and thermally stable metabolites. Non-volatile metabolites, such as amino acids and organic acids, require derivatization prior to analysis.
-
Sample Derivatization:
-
Fatty Acids: Saponify fatty acids using KOH and ethanol, followed by extraction with petroleum ether. Convert them to their fatty acid methyl ester (FAME) derivatives using methanolic HCl.[6]
-
Amino Acids (e.g., Glutamate): Convert glutamate to its N-trifluoroacetyl-n-butyl (TAB) derivative.[6]
-
Sugars and Organic Acids: A common two-step derivatization involves methoximation followed by silylation (e.g., with MTBSTFA).[8][9]
-
-
GC-MS Analysis:
-
Gas Chromatograph: An Agilent 6890N or similar, equipped with a suitable column (e.g., Agilent J&W HP-5MS for general metabolites or a DB-23 for fatty acids).[6]
-
Mass Spectrometer: An Agilent 5975N mass selective detector or equivalent.[6]
-
Ionization Mode: Electron Ionization (EI) is commonly used.[6]
-
Data Acquisition: Monitor specific mass-to-charge (m/z) ratios corresponding to the fragments of the derivatized metabolites to determine the mass isotopomer distributions. For example, in glutamate analysis, the m/z 198-202 and m/z 152-155 fragments are monitored.[6]
-
LC-MS/MS is well-suited for the analysis of a wide range of polar metabolites without the need for derivatization.
-
Liquid Chromatography:
-
UPLC System: A Waters Acquity UPLC system or equivalent.
-
Column: A column suitable for polar metabolites, such as a Synergi 4-μm Fusion-RP 80 Å column.
-
Mobile Phases: Typically a combination of an aqueous phase (e.g., ammonium bicarbonate) and an organic phase (e.g., acetonitrile) are used in a gradient elution.
-
-
Mass Spectrometry:
-
Mass Spectrometer: A QTRAP 5500 or a high-resolution mass spectrometer like an Orbitrap.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the different isotopologues of the target metabolites.
-
Data Analysis
The raw data from the mass spectrometer is processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of ¹³C. The MIDs are then used in metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways traced by ¹³C labeled fructose and a typical experimental workflow.
Caption: Metabolic fate of [U-¹³C₆]-fructose through key pathways.
Caption: A typical experimental workflow for ¹³C fructose metabolic tracing.
Conclusion
¹³C labeled fructose is an indispensable tool for elucidating the complexities of fructose metabolism and its impact on cellular physiology and disease. This guide provides a foundational understanding of the chemical properties of ¹³C labeled fructose and a practical framework for its application in metabolic research. The detailed protocols and visual workflows are intended to empower researchers to design and execute robust and informative stable isotope tracer studies, ultimately advancing our understanding of metabolic diseases and aiding in the development of novel therapeutics.
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study [ouci.dntb.gov.ua]
- 2. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. A 13C NMR spectrometric method for the determination of intramolecular δ13C values in fructose from plant sucrose samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fructose Alters Intermediary Metabolism of Glucose in Human Adipocytes and Diverts Glucose to Serine Oxidation in the One–Carbon Cycle Energy Producing Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dkfz.de [dkfz.de]
- 9. shimadzu.com [shimadzu.com]
Elucidation of the 13C Structure of (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one (D-Fructose): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 13C NMR structure of (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one, commonly known as D-Fructose. The document details the spectroscopic data, experimental protocols for its elucidation, and relevant metabolic pathways, presented in a format tailored for research and development professionals in the pharmaceutical and biochemical fields.
13C NMR Spectral Data of D-Fructose
When dissolved in a solvent like water (D₂O) or dimethyl sulfoxide (DMSO), D-Fructose exists as a mixture of several tautomers, primarily the β-pyranose, α-furanose, and β-furanose forms. This equilibrium results in a complex 13C NMR spectrum with distinct signals for each carbon in each anomeric form. The chemical shifts are sensitive to the solvent and temperature.
Table 1: 13C NMR Chemical Shifts (ppm) of D-Fructose Tautomers
| Carbon Atom | β-fructopyranose | β-fructofuranose | α-fructofuranose |
| C-1 | 63.3 | 64.0 | 64.6 |
| C-2 | 98.8 | 104.8 | 101.9 |
| C-3 | 68.2 | 77.3 | 76.1 |
| C-4 | 70.4 | 75.8 | 74.9 |
| C-5 | 67.2 | 81.3 | 80.3 |
| C-6 | 64.9 | 63.5 | 62.5 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly based on experimental conditions such as solvent, temperature, and pH.[1][2] The region between 98 and 105 ppm is characteristic for the anomeric carbon (C-2).[2]
Experimental Protocol for 13C NMR Structure Elucidation
The following provides a detailed methodology for acquiring a 13C NMR spectrum of D-Fructose for structural analysis.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of D-Fructose.
-
Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is commonly used for carbohydrate analysis.
-
Homogenization: Gently vortex the sample to ensure complete dissolution and a homogenous solution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Reference Standard: An internal or external reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, can be added for accurate chemical shift referencing.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: Shim the magnetic field to achieve high homogeneity and sharp spectral lines. This is a critical step for resolving the closely spaced signals of the different tautomers.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a 1D 13C spectrum.
-
Spectral Width: Set a spectral width that encompasses the entire expected range of 13C chemical shifts for carbohydrates (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment to ensure the stability of the tautomeric equilibrium.
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the chemical shift of the internal or external standard.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integrate the signals corresponding to the different tautomers to determine their relative concentrations in the solution.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the 13C NMR-based structure elucidation of D-Fructose.
Caption: Logical workflow for D-Fructose 13C NMR analysis.
Fructolysis: The Metabolic Pathway of Fructose
Fructose is primarily metabolized in the liver through a process called fructolysis.[3] Unlike glucose, the initial steps of fructose metabolism bypass the main regulatory step of glycolysis, phosphofructokinase. This has significant implications for metabolic regulation.
The key steps in the hepatic metabolism of fructose are:
-
Phosphorylation: Fructose is phosphorylated by fructokinase (also known as ketohexokinase) to form fructose-1-phosphate.[4][5]
-
Cleavage: Aldolase B cleaves fructose-1-phosphate into two triose sugars: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[4][5]
-
Entry into Glycolysis: DHAP can directly enter the glycolytic pathway. Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate, which is also an intermediate in glycolysis.[4][5]
The following diagram illustrates the central steps of the fructolysis pathway.
Caption: The metabolic pathway of fructose (Fructolysis).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fructolysis - Wikipedia [en.wikipedia.org]
- 4. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
Metabolic Fate of (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one, a C3 epimer of D-fructose also known as D-Psicose or D-Allulose. This rare sugar has garnered significant interest for its potential as a low-calorie sugar substitute with various physiological benefits. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data from preclinical and clinical studies. Furthermore, it elucidates the key signaling pathways modulated by D-Allulose and provides detailed experimental protocols for tracing its 13C-labeled form to facilitate further research in this area.
Introduction
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one (D-Allulose) is a monosaccharide that exists in small quantities in nature.[1] Its unique stereochemical structure renders it largely non-metabolizable by human enzymes, resulting in a very low caloric value.[2][3] Understanding the metabolic journey of D-Allulose is crucial for its application in food and pharmaceutical industries. The use of its 13C-labeled counterpart allows for precise tracing and quantification of its metabolic pathway, providing invaluable data for safety and efficacy assessments.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The metabolic fate of D-Allulose is characterized by partial absorption in the small intestine, minimal metabolism, and subsequent excretion primarily through urine.
Absorption
D-Allulose is partially absorbed in the small intestine. Studies have shown that approximately 70-80% of ingested D-Allulose is absorbed into the bloodstream.[4][5] This absorption is primarily mediated by glucose transporter 5 (GLUT5), which is also responsible for fructose transport, and to a lesser extent by the sodium-dependent glucose cotransporter 1 (SGLT1).[4][6] The absorbed D-Allulose then enters the systemic circulation.
Distribution
Once in the bloodstream, D-Allulose is distributed throughout the body. However, unlike glucose, it is not readily taken up by most cells for energy metabolism.
Metabolism
A key characteristic of D-Allulose is its resistance to metabolism in the human body. It is not a substrate for the key enzymes in glycolysis and is therefore not converted into energy.[3][7] A small, unabsorbed portion that reaches the large intestine may be fermented by gut microbiota to produce short-chain fatty acids (SCFAs).[8][9]
Excretion
The majority of absorbed D-Allulose is rapidly cleared from the bloodstream by the kidneys and excreted unchanged in the urine.[7][9] Studies in rats have shown that following oral administration, a significant percentage of the dose is recovered in the urine and feces.[8] In humans, urinary excretion of ingested D-Allulose has been reported to be between 66% and 79%.[7]
Quantitative Data on ADME of D-Allulose
The following tables summarize quantitative data from various studies on the absorption and excretion of D-Allulose.
| Parameter | Species | Dose | Value | Reference |
| Intestinal Absorption | Human | 5 - 20 g | ~70% | [4][5] |
| Urinary Excretion | Human | 5 - 20 g | 66 - 79% | [7] |
| Urinary Excretion | Rat | 5 g/kg | 11 - 15% (24h) | [8] |
| Fecal Excretion | Rat | 5 g/kg | 8 - 13% (24h) | [8] |
Table 1: Quantitative Absorption and Excretion Data for D-Allulose
Signaling Pathways Modulated by D-Allulose
D-Allulose has been shown to influence several key signaling pathways, contributing to its observed physiological effects.
Insulin Signaling Pathway (PI3K/AKT)
D-Allulose has been demonstrated to improve insulin sensitivity. It can modulate the PI3K/AKT signaling pathway, a crucial cascade in insulin-mediated glucose uptake and metabolism.[10] By influencing this pathway, D-Allulose may help in the management of hyperglycemia.
Caption: D-Allulose modulation of the PI3K/AKT insulin signaling pathway.
Inflammatory Signaling Pathway (NF-κB)
Chronic low-grade inflammation is a hallmark of many metabolic diseases. D-Allulose has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[11] This pathway is a key regulator of the expression of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB inflammatory pathway by D-Allulose.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Some studies suggest that D-psicose (D-Allulose) can influence the p38-MAPK pathway, which may have implications for its effects on cellular stress responses.[12][13]
Experimental Protocols for Tracing (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C
The following provides a generalized workflow for conducting a metabolic tracing study using 13C-labeled D-Allulose.
Caption: General experimental workflow for a 13C-labeled D-Allulose tracing study.
Materials and Reagents
-
This compound (uniformly labeled or position-specific)
-
Solvents for extraction (e.g., methanol, chloroform, water) of HPLC or MS grade
-
Internal standards (if necessary for absolute quantification)
-
Analytical columns for LC-MS or GC-MS
Animal Studies (In Vivo)
-
Acclimatization: Acclimatize animals (e.g., rodents) to the experimental conditions for at least one week.
-
Dosing: Administer a defined dose of this compound orally or via intravenous injection.
-
Sample Collection: Collect blood, urine, and feces at predetermined time points. At the end of the study, collect relevant tissues (e.g., liver, kidney, intestine).
-
Sample Processing: Process blood to obtain plasma or serum. Homogenize tissues. Store all samples at -80°C until analysis.
Cell Culture Studies (In Vitro)
-
Cell Seeding: Seed cells of interest (e.g., hepatocytes, adipocytes, intestinal epithelial cells) in appropriate culture plates.
-
Treatment: Replace the culture medium with a medium containing a known concentration of this compound.
-
Incubation: Incubate the cells for a specified period.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity (e.g., with cold methanol) and extract intracellular and extracellular metabolites.
Analytical Procedures
-
Mass Spectrometry (LC-MS/MS or GC-MS):
-
Separate metabolites using an appropriate chromatographic method.
-
Detect and quantify the 13C-labeled parent compound and any potential metabolites by monitoring the mass-to-charge ratio (m/z) of the different isotopologues.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Analyze extracts using 1H and 13C NMR to identify and quantify 13C-labeled compounds and determine the position of the 13C label within the molecules.
-
Data Analysis
-
Calculate the percentage of the administered dose recovered in urine and feces.
-
Determine the concentration-time profiles of the 13C-labeled compound in plasma and tissues.
-
Analyze the mass isotopomer distribution to trace the flow of the 13C label through metabolic pathways.
Conclusion
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one (D-Allulose) exhibits a unique metabolic profile characterized by partial absorption and minimal endogenous metabolism, with the majority being excreted unchanged. Its ability to modulate key signaling pathways related to insulin sensitivity and inflammation underscores its potential as a functional food ingredient and therapeutic agent. The use of 13C-labeled D-Allulose in metabolic tracing studies provides a powerful tool for researchers to further elucidate its physiological effects and mechanisms of action, paving the way for its broader application in human health and nutrition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Psicose Is a Rare Sugar That Provides No Energy to Growing Rats [jstage.jst.go.jp]
- 3. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allulose.org [allulose.org]
- 8. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
- 10. d-allulose Ameliorates Metabolic Dysfunction in C57BL/KsJ-db/db Mice [mdpi.com]
- 11. D-Allulose Reduces Hypertrophy and Endoplasmic Reticulum Stress Induced by Palmitic Acid in Murine 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-calorie sweetener D-psicose promotes hydrogen peroxide-mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Stable Isotope Tracing with 13C Sugars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope tracing using 13C-labeled sugars, a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. This methodology is invaluable for understanding cellular physiology in both normal and disease states, and it plays a critical role in modern drug development by identifying novel therapeutic targets and assessing the metabolic effects of drug candidates.
Core Principles of 13C Stable Isotope Tracing
Stable isotope tracing with 13C-labeled glucose allows researchers to follow the journey of carbon atoms through various metabolic pathways. By replacing the naturally abundant 12C isotope with the heavier, non-radioactive 13C isotope in a glucose molecule, scientists can track the incorporation of this labeled carbon into downstream metabolites. This technique provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only offers a static snapshot of metabolite concentrations.[1][2]
The fundamental principle lies in supplying cells, tissues, or whole organisms with a 13C-labeled substrate, most commonly glucose, and then using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the 13C enrichment in various metabolites.[3][4] The pattern and extent of 13C incorporation reveal the activity of different metabolic pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Different isotopologues of 13C-glucose can be used to probe specific pathways. For instance:
-
[U-13C6]-glucose , where all six carbon atoms are labeled with 13C, provides a general overview of glucose metabolism.
-
[1,2-13C2]-glucose is particularly useful for resolving the relative fluxes through glycolysis and the pentose phosphate pathway.[5]
-
Position-specific tracers, like [1-13C]-glucose , can offer more detailed insights into specific enzymatic reactions.[6]
Experimental Protocols
A successful 13C tracing experiment requires meticulous planning and execution, from cell culture and labeling to sample preparation and analysis.
In Vitro Labeling of Cultured Cells
Objective: To label cellular metabolites by culturing cells in a medium containing 13C-glucose.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free version of the culture medium
-
13C-labeled glucose (e.g., [U-13C6]-glucose)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose and other small molecules
-
Phosphate-buffered saline (PBS)
-
6-well or 10 cm culture dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in standard culture medium and allow them to reach the desired confluency (typically 50-80%).
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of 13C-labeled glucose and dFBS.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Quickly wash the cells once with pre-warmed PBS or glucose-free medium to remove any residual unlabeled glucose.[7]
-
Immediately add the pre-warmed 13C-labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined duration. The labeling time is critical and depends on the pathways of interest. Glycolytic intermediates can reach isotopic steady-state within minutes, while TCA cycle intermediates may take a few hours, and nucleotides can require 24 hours or more.[7]
-
Metabolism Quenching and Metabolite Extraction: At the end of the incubation period, rapidly quench metabolism and extract the metabolites. This is a critical step to prevent metabolic changes during sample handling. A common method is to quickly aspirate the labeling medium and add ice-cold extraction solvent (e.g., 80% methanol).
In Vivo Labeling in Mouse Models
Objective: To trace glucose metabolism in a living organism by infusing 13C-glucose.
Materials:
-
Mouse model of interest
-
[U-13C]-glucose solution (sterile)
-
Infusion pump and catheters
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Animal Preparation: Fasting the mice for a short period (e.g., 6 hours) can enhance the fractional enrichment of 13C-glucose in the plasma.
-
Tracer Infusion:
-
Anesthetize the mouse.
-
Administer a bolus injection of [U-13C]-glucose to rapidly increase plasma 13C-glucose levels, followed by a continuous infusion to maintain a steady-state enrichment.[8][9] The infusion can be done via the tail vein.
-
The duration of the infusion is typically between 30 minutes to a few hours, depending on the target tissues and pathways.
-
-
Tissue Collection:
-
At the end of the infusion, collect blood samples.
-
Excise the tissues of interest as quickly as possible and immediately freeze them in liquid nitrogen to halt all metabolic activity.[10]
-
Metabolite Extraction
Objective: To efficiently extract polar metabolites from cells or tissues for analysis.
For Cultured Cells:
-
After quenching metabolism with ice-cold 80% methanol, scrape the cells in the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
For Tissues:
-
The frozen tissue is typically pulverized into a fine powder under liquid nitrogen.
-
Add a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the powdered tissue.[11]
-
Homogenize the sample thoroughly.
-
Centrifuge to pellet the tissue debris.
-
Collect the supernatant.
Sample Analysis by Mass Spectrometry (MS)
Objective: To separate and quantify the mass isotopologues of metabolites.
Instrumentation: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical platforms.
General Workflow:
-
Sample Derivatization (for GC-MS): Many polar metabolites are not volatile enough for GC analysis and require a chemical derivatization step to increase their volatility.
-
Chromatographic Separation: The extracted metabolites are separated based on their physicochemical properties.
-
Mass Spectrometry Analysis: As the metabolites elute from the chromatography column, they are ionized and their mass-to-charge ratio (m/z) is measured. The mass spectrometer can distinguish between the unlabeled (M+0) and 13C-labeled (M+1, M+2, etc.) versions of each metabolite.
Data Analysis
Objective: To determine the fractional enrichment of 13C in metabolites and calculate metabolic fluxes.
-
Peak Integration: Integrate the areas of the peaks corresponding to each mass isotopologue for every metabolite of interest.
-
Isotopic Correction: The raw MS data must be corrected for the natural abundance of 13C and other heavy isotopes.[5] Several software tools are available for this purpose.
-
Calculation of Fractional Enrichment: The fractional enrichment (FE) of a metabolite is calculated as the proportion of the metabolite pool that is labeled with 13C.
-
Metabolic Flux Analysis (MFA): The corrected isotopologue distribution data is then used in computational models to estimate the rates (fluxes) of metabolic reactions. This often involves fitting the experimental data to a metabolic network model.
Quantitative Data Presentation
The following tables provide representative data from 13C-glucose tracing experiments, illustrating the types of quantitative information that can be obtained.
Table 1: Fractional Enrichment of Glycolytic and TCA Cycle Intermediates in Cancer Cells
| Metabolite | Fractional Enrichment (%) - Condition A (Control) | Fractional Enrichment (%) - Condition B (Drug Treatment) |
| Glucose-6-phosphate | 95.2 ± 2.1 | 94.8 ± 1.9 |
| Fructose-1,6-bisphosphate | 94.8 ± 2.5 | 93.5 ± 3.1 |
| 3-Phosphoglycerate | 90.1 ± 3.2 | 75.4 ± 4.5 |
| Pyruvate | 85.6 ± 4.1 | 68.2 ± 5.3 |
| Lactate | 88.3 ± 3.8 | 72.1 ± 4.9 |
| Citrate (M+2) | 45.7 ± 5.5 | 30.1 ± 6.2 |
| α-Ketoglutarate (M+2) | 40.2 ± 4.9 | 25.8 ± 5.8 |
| Malate (M+2) | 38.9 ± 5.1 | 22.7 ± 5.4 |
Data are representative and may not be from a single study. The asterisk () indicates a statistically significant difference between Condition A and Condition B. This table illustrates how a drug treatment can alter the contribution of glucose to glycolysis and the TCA cycle.
Table 2: Metabolic Flux Ratios in Different Cancer Cell Lines
| Flux Ratio | Cell Line X | Cell Line Y |
| Pentose Phosphate Pathway / Glycolysis | 0.15 ± 0.03 | 0.35 ± 0.05 |
| Pyruvate Carboxylase / Pyruvate Dehydrogenase | 0.22 ± 0.04 | 0.10 ± 0.02 |
| Anaplerosis / Cataplerosis | 1.1 ± 0.1 | 0.8 ± 0.1* |
*Data are representative. This table demonstrates how different cancer cell lines can have distinct metabolic phenotypes, with varying reliance on different pathways.
Visualization of Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships in stable isotope tracing experiments.
Central Carbon Metabolism
The following diagram illustrates the flow of 13C atoms from glucose through glycolysis and the TCA cycle.
Caption: Flow of 13C from glucose through glycolysis and the TCA cycle.
Experimental Workflow
This diagram outlines the key steps in a typical 13C stable isotope tracing experiment.
Caption: A typical experimental workflow for 13C stable isotope tracing.
Conclusion
Stable isotope tracing with 13C-labeled sugars is a cornerstone of modern metabolic research. It provides unparalleled insights into the dynamic nature of cellular metabolism, enabling the quantification of pathway activities and the identification of metabolic reprogramming in disease. For professionals in drug development, this technique is instrumental in target validation, understanding mechanisms of action, and assessing the metabolic liabilities of new chemical entities. By following rigorous experimental protocols and employing sophisticated data analysis, researchers can harness the power of 13C tracing to advance our understanding of biology and develop novel therapeutic strategies.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cancer.northwestern.edu [cancer.northwestern.edu]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 11. biorxiv.org [biorxiv.org]
The Carbon Trail: Unraveling Fructose Metabolism with 13C Tracers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic diseases has intensified the scientific focus on the metabolic fate of dietary components, with fructose being a subject of particular interest. The use of stable isotope tracers, specifically Carbon-13 (¹³C), has been instrumental in elucidating the intricate pathways of fructose metabolism. This guide provides a comprehensive overview of the core methodologies, quantitative findings, and metabolic pathways discovered through the application of ¹³C tracers, offering a valuable resource for professionals in metabolic research and drug development.
Quantitative Insights from ¹³C Fructose Tracing Studies
The use of ¹³C-labeled fructose allows for the precise tracking of its metabolic fate. The following tables summarize key quantitative data from various studies, showcasing the distribution of fructose-derived carbon into different metabolic pools under various conditions.
Table 1: Metabolic Fate of Ingested ¹³C-Fructose in Humans
| Metabolic Fate | Percentage of Ingested Fructose | Study Conditions | Citation |
| Oxidation to CO₂ | 45.0% ± 10.7% | Non-exercising subjects, 3-6 hours post-ingestion | [1][2] |
| 45.8% ± 7.3% | Exercising subjects, 2-3 hours post-ingestion | [1][2] | |
| 56% (of 140g ingested) | Exercising subjects, 3-hour period | [3] | |
| Conversion to Glucose | 41% ± 10.5% | 3-6 hours post-ingestion | [1][2] |
| 31% (of 0.5 g/kg load) | 6-hour period | [4] | |
| 57% (of 1 g/kg load) | 6-hour period | [4] | |
| Conversion to Lactate | ~25% | Within a few hours of ingestion | [1][2] |
| Direct Conversion to Plasma Triglycerides | <1% | Post-ingestion | [1][2] |
Table 2: Contribution of ¹³C-Fructose to Intracellular Metabolites in Human Adipocytes
| Metabolite | ¹³C Contribution from Fructose | Fructose Concentration | Cell State | Citation |
| Acetyl-CoA | ~15% | 0.1 mM | Differentiating & Differentiated | [5] |
| 35-40% | Dose-dependent increase | Differentiating & Differentiated | [5] | |
| Glutamate (M+4) | <10% of total ¹³C glutamate | Not specified | Differentiating | [5] |
Experimental Protocols for ¹³C Fructose Tracer Studies
The successful application of ¹³C tracers in metabolic research hinges on rigorous experimental design and execution. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Human Studies: Oral Administration of ¹³C-Fructose
This protocol outlines a common approach for studying the whole-body metabolism of fructose in human subjects.
-
Subject Preparation: Subjects are typically fasted overnight to ensure a baseline metabolic state.
-
Tracer Administration: A known amount of uniformly labeled [U-¹³C₆]-fructose is dissolved in water and ingested by the subject. The dosage can vary depending on the study's objectives.[3]
-
Sample Collection:
-
Breath Samples: Expired air is collected at regular intervals to measure the enrichment of ¹³CO₂ using isotope ratio mass spectrometry. This provides a measure of fructose oxidation.[6]
-
Blood Samples: Venous blood is drawn at timed intervals. Plasma is separated to analyze for ¹³C enrichment in metabolites like glucose, lactate, and triglycerides.[7]
-
-
Sample Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Plasma samples are derivatized and analyzed by GC-MS to determine the mass isotopomer distribution of key metabolites.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy of plasma samples can be used to determine the positional enrichment of ¹³C in glucose and other metabolites, providing insights into the specific pathways of conversion.[7][9]
-
In Vitro Cell Culture Studies: ¹³C-Fructose Tracing in Adipocytes
This protocol details the methodology for investigating fructose metabolism in a controlled cellular environment.
-
Cell Culture: Human pre-adipocytes are cultured and differentiated into mature adipocytes.[5]
-
Tracer Incubation: The culture medium is replaced with a medium containing a specific concentration of fructose, with a known percentage (e.g., 10%) being [U-¹³C₆]-fructose.[5]
-
Sample Collection:
-
Cell Pellets: After the incubation period, cells are harvested, and intracellular metabolites are extracted.
-
Culture Medium: The medium is collected to analyze for secreted metabolites.[5]
-
-
Sample Analysis:
-
Metabolite Extraction: Intracellular metabolites are extracted using a solvent system (e.g., methanol/chloroform/water).
-
LC-MS/MS or GC-MS: The extracted metabolites are analyzed to determine the incorporation of ¹³C into various metabolic intermediates and end-products, such as lactate, glutamate, and fatty acids.[5]
-
Visualizing Fructose Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways of fructose and a typical experimental workflow for ¹³C tracer studies.
Caption: Core pathways of intracellular fructose metabolism.
Caption: A typical experimental workflow for 13C fructose tracer studies.
Conclusion
The application of ¹³C tracers has profoundly advanced our understanding of fructose metabolism, providing quantitative data on its conversion into various metabolic products and its contribution to key metabolic pathways. The detailed experimental protocols and pathway visualizations presented in this guide serve as a foundational resource for researchers and professionals aiming to further investigate the metabolic implications of fructose and to develop novel therapeutic strategies for metabolic diseases. The continued use of stable isotope tracing will undoubtedly be pivotal in unraveling the remaining complexities of fructose metabolism and its impact on human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]
- 3. Metabolic response to [13C]glucose and [13C]fructose ingestion during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The contribution of naturally labelled 13C fructose to glucose appearance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [1-(13)C] breath test of galactose and fructose for quantitative liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Preliminary Studies with ¹³C-Labeled Fructose in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies and metabolic insights gained from preliminary studies utilizing ¹³C-labeled fructose in various cell culture models. The use of stable isotope tracers, particularly uniformly labeled [U-¹³C₆]-fructose, has become a pivotal technique for elucidating the metabolic fate of fructose and its impact on cellular physiology, from energy metabolism to anabolic biosynthesis.
Experimental Protocols: A Methodological Framework
Successful ¹³C-fructose tracing studies rely on meticulous experimental design and execution. The following protocols are synthesized from methodologies applied in studies on human adipocytes and other mammalian cell lines.
Cell Culture and Differentiation (Example: SGBS Adipocytes)
The Simpson-Golabi-Behmel Syndrome (SGBS) preadipocyte cell line is a widely used model for human adipocyte biology.
-
Growth Phase:
-
Media: Culture SGBS preadipocytes in DMEM:F12 (1:1) medium supplemented with 33 µM biotin, 17 µM pantothenate, and 10% Fetal Bovine Serum (FBS).[1][2]
-
Culture Conditions: Maintain cells at 37°C in a humidified incubator with a 5% CO₂ atmosphere.[1]
-
Seeding: Plate preadipocytes at a density of 2 x 10⁵ cells in 60 mm dishes and grow to confluence.[1]
-
-
Adipogenic Differentiation (Serum-Free):
-
Initiation (Day 0-4): One day post-confluence, wash cells with PBS and switch to a serum-free DMEM:F12 differentiation medium containing: 10 μg/ml apo-transferrin, 10 nM insulin, 200 pM T3, 1 μM cortisol, 2 μM rosiglitazone, 250 μM isobutylmethylxanthine (IBMX), and 25 nM dexamethasone.[2][3]
-
Maintenance (Day 4+): Replace the medium with a maintenance medium identical to the initiation medium but without rosiglitazone, IBMX, and dexamethasone. Continue culture, replacing the medium every 2-3 days.[3] Mature, lipid-droplet-filled adipocytes are typically observed after 7-14 days.[3]
-
¹³C-Fructose Labeling and Metabolite Extraction
This protocol outlines the core steps for introducing the ¹³C tracer and preparing cell extracts for analysis.
-
Media Preparation: Prepare the experimental medium. For tracing fructose's fate, this typically involves a basal medium (e.g., DMEM) containing a physiological concentration of glucose (e.g., 5 mM) and the desired experimental concentrations of fructose.[1]
-
Crucial Note: Use dialyzed FBS instead of standard FBS to minimize interference from unlabeled metabolites present in the serum.[4]
-
-
Labeling:
-
Remove the standard culture medium and wash the cells once with 1x PBS.[4]
-
Add the experimental medium containing both unlabeled fructose and the ¹³C-labeled tracer. A common approach is to use [U-¹³C₆]-d-fructose at 10% of the total fructose concentration. For example, for a 5 mM total fructose concentration, 0.5 mM would be [U-¹³C₆]-fructose and 4.5 mM would be unlabeled fructose.[1]
-
Incubate the cells for a predetermined duration to allow for the tracer to be incorporated into downstream metabolites and reach isotopic steady state. This can range from minutes for glycolytic intermediates to over 24-48 hours for anabolic products like fatty acids.[1][4][5]
-
-
Metabolite Extraction:
-
Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol, -80°C) to the plate.[4] Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.
-
Separation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) for 15-30 minutes at 4°C to pellet protein and cell debris.[1]
-
Collection: Transfer the supernatant, which contains the soluble metabolites, to a new tube. Dry the extract using a speed vacuum or nitrogen evaporator.[1][4] The dried extracts can be stored at -80°C until analysis.[4]
-
Analytical Methods for ¹³C Isotopomer Analysis
The distribution of ¹³C atoms (isotopomers) in metabolites is quantified using mass spectrometry or NMR spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Metabolites are chemically derivatized to make them volatile for GC analysis. For example, glutamate can be converted to its N-trifluoroacetyl-n-butyl (TAB) derivative.[1]
-
Analysis: The derivatized sample is injected into the GC-MS. The instrument separates the metabolites chromatographically and detects the mass-to-charge ratio of the fragments, revealing the number of ¹³C atoms incorporated into each molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dried extracts are reconstituted in an appropriate solvent (e.g., D₂O).
-
Analysis: ¹³C NMR spectroscopy directly measures the ¹³C signals. This technique can resolve the specific positions of ¹³C atoms within a molecule, providing detailed insights into pathway activity (e.g., distinguishing between glycolysis and the pentose phosphate pathway based on the labeling pattern in lactate).[6][7]
-
Data Presentation: Quantitative Insights from ¹³C-Fructose Tracing
The primary output of these studies is quantitative data on the metabolic fate of fructose-derived carbons. The following tables summarize key findings from studies in human SGBS adipocytes.
Table 1: Fructose Contribution to De Novo Lipogenesis in Adipocytes This table summarizes the incorporation of ¹³C from [U-¹³C₆]-fructose into intracellular palmitate, a key product of de novo fatty acid synthesis, at varying fructose concentrations.
| Cell State | Fructose Concentration (mM) | ¹³C-Palmitate Abundance (Relative Units) |
| Differentiating Adipocytes | 0.1 | Baseline |
| Differentiating Adipocytes | 5.0 | Significant Increase vs. Baseline[1] |
| Differentiated Adipocytes | 0.1 | Baseline |
| Differentiated Adipocytes | 5.0 | Robust Increase vs. Baseline[1] |
| Differentiated Adipocytes | 10.0 | Further Significant Increase[1] |
Table 2: Fructose Oxidation via the TCA Cycle in Adipocytes This table shows the release of ¹³CO₂ from cells treated with [U-¹³C₆]-fructose, indicating the complete oxidation of the fructose backbone through the Tricarboxylic Acid (TCA) cycle.
| Cell State | Fructose Concentration (mM) | ¹³CO₂ / ¹²CO₂ Ratio Change |
| Differentiating Adipocytes | 0.1 | Baseline |
| Differentiating Adipocytes | 10.0 | Slight but Significant Increase[1] |
| Differentiated Adipocytes | 0.1 | Baseline |
| Differentiated Adipocytes | 10.0 | Slight but Significant Increase[1] |
Table 3: Fructose Contribution to Anaplerosis and Amino Acid Synthesis Anaplerosis is the replenishment of TCA cycle intermediates. This table reflects the significant increase in ¹³C-labeled glutamate, a key amino acid directly derived from the TCA cycle intermediate α-ketoglutarate.
| Cell State | Fructose Concentration (mM) | Fold Increase in ¹³C-Glutamate vs. Control |
| Differentiated Adipocytes | 5.0 | 7.2-fold[1] |
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz provide clear visual representations of the complex metabolic processes and experimental designs involved in ¹³C-fructose studies.
Many cell types can endogenously produce fructose from glucose via the Polyol Pathway, a critical consideration in metabolic studies.
Once inside the cell, ¹³C-labeled fructose is rapidly phosphorylated and enters central carbon metabolism, contributing to glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20 Years with SGBS cells - a versatile in vitro model of human adipocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human SGBS Cells – a Unique Tool for Studies of Human Fat Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 13C Fructose Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) using stable isotopes like 13C is a powerful technique to elucidate the intricate network of metabolic pathways within a cell.[1][2][3] This document provides a detailed protocol for conducting 13C fructose metabolic flux analysis, a critical tool for understanding how cells, particularly cancer cells, utilize fructose to fuel their growth and proliferation.[4][5][6] By tracing the fate of 13C-labeled fructose, researchers can quantify the rates (fluxes) of metabolic reactions, offering insights into cellular physiology and identifying potential therapeutic targets.[1][7]
Fructose metabolism has gained significant attention in cancer research as many tumors upregulate fructose transporters and metabolic enzymes, enabling them to use fructose as an alternative carbon source.[4][6] Understanding the metabolic reprogramming induced by fructose can reveal vulnerabilities in cancer cells.[4]
Principle of 13C Metabolic Flux Analysis
13C-MFA involves introducing a substrate, in this case, fructose, labeled with the stable isotope 13C, into a biological system. As the cells metabolize the 13C-labeled fructose, the 13C atoms are incorporated into various downstream metabolites.[1] By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the activity of different metabolic pathways.[1][8][9]
Key Metabolic Pathways of Fructose Metabolism
Fructose can enter central carbon metabolism through several pathways. The diagram below illustrates the primary routes of fructose metabolism and its interconnection with glycolysis and the pentose phosphate pathway (PPP).
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Fructose-induced metabolic reprogramming of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Fructose Metabolism in Cancer [mdpi.com]
- 7. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Fructose Metabolism: Application Notes and Protocols for 13C Stable Isotope Tracing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing 13C fructose stable isotope tracing experiments. This powerful technique allows for the precise tracking of fructose metabolism through various biochemical pathways, offering critical insights into cellular physiology and disease states. The following protocols and data are essential for researchers in metabolic diseases, oncology, and drug development seeking to understand the metabolic fate of fructose.
Introduction to 13C Fructose Tracing
Stable isotope tracing using uniformly labeled [U-13C6]-fructose is a robust method to quantitatively analyze the contribution of fructose to various metabolic pathways. By replacing the naturally abundant 12C with the heavier, non-radioactive 13C isotope, researchers can trace the path of fructose-derived carbon atoms as they are incorporated into downstream metabolites. This approach provides a dynamic view of metabolic fluxes, which is invaluable for understanding how cells adapt to different nutrient environments and how disease states, such as cancer and metabolic syndrome, alter cellular metabolism.[1][2]
Core Applications
-
Mapping Fructose Metabolic Pathways: Elucidate the primary routes of fructose catabolism and anabolism, including glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1][3]
-
Quantifying Metabolic Fluxes: Determine the rate of metabolic reactions and the relative contribution of fructose to various metabolic pools.[1][2]
-
Investigating Disease Metabolism: Understand how fructose metabolism is reprogrammed in diseases like cancer, non-alcoholic fatty liver disease (NAFLD), and obesity.[4][5][6]
-
Drug Discovery and Development: Evaluate the efficacy of therapeutic agents that target metabolic pathways involving fructose.
Experimental Workflow Overview
A typical 13C fructose tracing experiment involves several key stages, from cell culture or animal model preparation to data analysis. The following diagram illustrates the general workflow.
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose and metabolic diseases: too much to be good - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fructose-induced metabolic reprogramming of cancer cells [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 13C Fructose Isotopologue Analysis by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of 13C-labeled fructose isotopologues using mass spectrometry. The methodologies described herein are essential for researchers in metabolic studies, drug development, and nutritional science to trace the metabolic fate of fructose and understand its contribution to various metabolic pathways.
Introduction to 13C Fructose Isotopologue Analysis
Stable isotope tracing using 13C-labeled substrates is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes.[1] Fructose, a key dietary monosaccharide, has metabolic pathways distinct from glucose, and its excessive consumption has been linked to various metabolic disorders.[2][3][4][5] Analyzing the distribution of 13C isotopes in fructose and its downstream metabolites provides a dynamic view of cellular metabolism, offering insights into pathway activity that cannot be obtained from metabolite concentration measurements alone. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the primary analytical platform for these studies due to its high sensitivity and specificity.[1][6]
Core Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a network.[1][7]
-
Pathway Elucidation: Identifying and characterizing novel or alternative metabolic pathways for fructose.
-
Drug Discovery and Development: Assessing the effect of therapeutic agents on fructose metabolism.
-
Nutritional Science: Understanding the metabolic fate of dietary fructose in various physiological and pathological states.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For sugars like fructose, derivatization is required to increase their volatility.
Experimental Protocol: GC-MS Analysis of 13C Fructose Isotopologues
This protocol is adapted from methodologies described for the analysis of 13C-labeled sugars in biological samples.[8]
1. Sample Preparation and Extraction
-
Cell or Tissue Homogenization: Homogenize cell pellets or tissues in a cold extraction solvent (e.g., 80% methanol).
-
Protein Precipitation: Add 0.3 N barium hydroxide followed by 0.3 N zinc sulfate to precipitate proteins.[8]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., [1,2,3-13C3] D-fructose) to the supernatant for quantification.[8]
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
2. Derivatization
-
Oximation: Add methoxylamine hydrochloride in pyridine to the dried extract and incubate at 70°C for 60 minutes. This step protects the keto group of fructose.[8]
-
Silylation or Acetylation: Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation or acetic anhydride for acetylation and incubate at 45-70°C for 60 minutes.[8]
-
Drying and Reconstitution: Dry the derivatized sample and reconstitute it in a solvent suitable for GC injection (e.g., ethyl acetate).[8]
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: Phenomenex Zebron-5® capillary column (30.0 m × 0.25 mm ID, 0.25 μm film thickness) or equivalent.[8]
-
Injector Temperature: 250°C.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 ml/minute.[8]
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 2 minutes.
-
Ramp to 250°C at 5°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode to identify fructose derivative peaks and selected ion monitoring (SIM) for quantification of specific isotopologues.
-
Ions to Monitor (for methoxime-peracetate derivative): Monitor the fragment ion at m/z 203 for unlabeled fructose and the corresponding isotopologue peaks (e.g., m/z 204 for M+1, m/z 205 for M+2, etc.). For a [1,2,3-13C3] D-fructose internal standard, monitor m/z 206.[8]
4. Data Analysis
-
Peak Integration: Integrate the peak areas for each isotopologue of fructose and the internal standard.
-
Correction for Natural Abundance: Correct the raw isotopologue distribution for the natural abundance of 13C and other isotopes.
-
Quantification: Calculate the relative abundance of each fructose isotopologue.
Quantitative Data Summary: GC-MS
The following table structure should be used to present quantitative data from GC-MS analysis.
| Sample ID | Condition | Fructose Isotopologue | Relative Abundance (%) | Standard Deviation |
| CTRL-1 | Control | M+0 | 85.2 | 1.5 |
| CTRL-1 | Control | M+1 | 8.3 | 0.8 |
| CTRL-1 | Control | M+2 | 4.1 | 0.5 |
| CTRL-1 | Control | M+3 | 1.5 | 0.2 |
| CTRL-1 | Control | M+4 | 0.6 | 0.1 |
| CTRL-1 | Control | M+5 | 0.2 | 0.1 |
| CTRL-1 | Control | M+6 | 0.1 | 0.05 |
| TREAT-1 | Treatment | M+0 | 60.7 | 2.1 |
| TREAT-1 | Treatment | M+1 | 15.4 | 1.2 |
| TREAT-1 | Treatment | M+2 | 10.9 | 0.9 |
| TREAT-1 | Treatment | M+3 | 7.3 | 0.7 |
| TREAT-1 | Treatment | M+4 | 3.8 | 0.4 |
| TREAT-1 | Treatment | M+5 | 1.5 | 0.2 |
| TREAT-1 | Treatment | M+6 | 0.4 | 0.1 |
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique for analyzing non-volatile compounds like fructose without the need for derivatization. It is particularly well-suited for high-throughput analysis.
Experimental Protocol: LC-MS/MS Analysis of 13C Fructose Isotopologues
This protocol is based on established methods for the analysis of underivatized sugars.[6]
1. Sample Preparation and Extraction
-
Follow the same sample preparation and extraction steps as described in the GC-MS protocol (Section 1, Step 1). Derivatization is not required.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC or similar.
-
Column: Amide-based column for hydrophilic interaction liquid chromatography (HILIC), such as a Waters XBridge BEH Amide XP Column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Initial: 95% B
-
Linear gradient to 50% B over 10 minutes.
-
Hold at 50% B for 2 minutes.
-
Return to 95% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/minute.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions (for Triple Quadrupole):
-
Fructose (unlabeled): Precursor ion m/z 179 -> Product ion m/z 89
-
[13C6]-Fructose: Precursor ion m/z 185 -> Product ion m/z 92
-
Monitor corresponding transitions for other isotopologues.
-
-
High-Resolution MS (e.g., Orbitrap):
-
Acquire data in full scan mode with a resolution of >70,000 to resolve isotopologues.
-
3. Data Analysis
-
Peak Integration: Integrate the peak areas for each fructose isotopologue.
-
Correction for Natural Abundance: Correct the raw isotopologue distribution for the natural abundance of 13C.
-
Quantification: Determine the relative abundance of each fructose isotopologue.
Quantitative Data Summary: LC-MS
The following table structure should be used to present quantitative data from LC-MS analysis.
| Sample ID | Condition | Fructose Isotopologue | Relative Abundance (%) | Standard Deviation |
| CTRL-A | Control | M+0 | 88.1 | 1.8 |
| CTRL-A | Control | M+1 | 7.5 | 0.7 |
| CTRL-A | Control | M+2 | 3.0 | 0.4 |
| CTRL-A | Control | M+3 | 0.9 | 0.2 |
| CTRL-A | Control | M+4 | 0.3 | 0.1 |
| CTRL-A | Control | M+5 | 0.1 | 0.05 |
| CTRL-A | Control | M+6 | 0.1 | 0.05 |
| DRUG-X-A | Drug X | M+0 | 72.4 | 2.5 |
| DRUG-X-A | Drug X | M+1 | 12.8 | 1.1 |
| DRUG-X-A | Drug X | M+2 | 8.2 | 0.8 |
| DRUG-X-A | Drug X | M+3 | 4.1 | 0.5 |
| DRUG-X-A | Drug X | M+4 | 1.7 | 0.3 |
| DRUG-X-A | Drug X | M+5 | 0.6 | 0.1 |
| DRUG-X-A | Drug X | M+6 | 0.2 | 0.1 |
Section 3: Visualization of Metabolic Pathways and Workflows
Understanding the context of fructose metabolism is crucial for interpreting isotopologue data. The following diagrams, generated using Graphviz (DOT language), illustrate the central fructose metabolic pathway and a typical experimental workflow for 13C fructose analysis.
Fructose Metabolic Pathway
The diagram below outlines the primary pathway of fructose metabolism in the liver.
Caption: Central pathway of fructose metabolism in the liver.
Experimental Workflow for 13C Fructose Isotopologue Analysis
This workflow diagram provides a high-level overview of the steps involved in a typical 13C fructose tracing experiment.
Caption: Workflow for 13C fructose isotopologue analysis.
References
- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of ¹³C Fructose Derivatives for Metabolic Research
Abstract
This application note details a robust methodology for the quantification and isotopomer analysis of ¹³C-labeled fructose derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving stable isotope tracing. The described method involves a two-step derivatization process of oximation followed by silylation to enhance the volatility and thermal stability of fructose for GC-MS analysis. This procedure allows for the accurate determination of ¹³C enrichment in fructose, providing critical insights into metabolic pathways and fluxes.
Introduction
Fructose is a key carbohydrate intermediate in central carbon metabolism. The use of stable isotope-labeled compounds, such as ¹³C-fructose, in conjunction with mass spectrometry has become a powerful tool for elucidating metabolic pathways and quantifying fluxes.[1][2][3] Gas chromatography coupled with mass spectrometry (GC-MS) offers high chromatographic resolution and sensitive detection, making it a suitable technique for analyzing labeled metabolites.[2] However, the inherent low volatility and thermal instability of sugars like fructose necessitate chemical derivatization prior to GC-MS analysis.[4]
This document provides a detailed protocol for the derivatization of fructose to its trimethylsilyl (TMS) oxime derivative, followed by GC-MS analysis. This method effectively separates fructose from other monosaccharides and allows for the precise measurement of mass isotopomer distributions, which is crucial for metabolic flux analysis.[5][6]
Experimental Protocols
Materials and Reagents
-
¹³C-labeled and unlabeled fructose standards
-
Pyridine (silylation grade)
-
O-methylhydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Chloroform
-
Ethyl acetate
-
Internal Standard (e.g., fully ¹³C-labeled fructose)[7]
Sample Preparation (from biological matrix)
-
Extraction: Metabolites can be extracted from biological samples (e.g., cell pellets, tissue) using a cold methanol/chloroform/water extraction method.[8]
-
Protein Precipitation: For plasma or serum samples, protein precipitation can be achieved using barium hydroxide and zinc sulfate.[9]
-
Drying: The aqueous phase containing the extracted sugars is transferred to a new tube and dried completely under a stream of nitrogen or using a vacuum concentrator.
Derivatization Protocol: Oximation followed by Silylation
This two-step derivatization process first involves oximation to reduce the number of sugar isomers, followed by silylation of the hydroxyl groups to increase volatility.[10][11]
-
Oximation:
-
Silylation:
GC-MS Instrumentation and Parameters
The following parameters provide a general guideline and may require optimization based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890 GC or equivalent
-
Mass Spectrometer: Agilent 5977 MS or equivalent
-
GC Column: A mid-polarity column such as a DB-35MS (25 m x 0.2 mm x 0.33 µm) or a 14% cyanopropylphenyl polysiloxane phase column is recommended for good separation of sugar anomers.[4][7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 0.8-1 mL/min).[7]
-
Inlet Temperature: 250°C[9]
-
Oven Temperature Program:
-
Initial temperature: 130°C, hold for 0.5 min
-
Ramp 1: 8°C/min to 195°C
-
Ramp 2: 3°C/min to 204°C
-
Ramp 3: 12°C/min to 290°C, hold for 3 min[7]
-
-
Ionization Mode: Electron Impact (EI) at 70 eV. Chemical Ionization (CI) can also be used and may provide clearer molecular ion information for isotopomer analysis.[1][12]
-
Data Acquisition: Full scan mode to identify characteristic fragments and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.[7]
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of fructose TMS-oxime derivatives. Retention times and ion abundances are approximate and can vary with the chromatographic system.
| Compound | Derivatization Method | Retention Time (approx. min) | Characteristic Mass Fragments (m/z) | Notes |
| Fructose | TMS-Oxime | Varies with isomer | 217, 307, 319, 361 | Multiple peaks may be observed due to different isomers.[7][13] |
| ¹³C₆-Fructose | TMS-Oxime | Similar to unlabeled | 221, 310, 325, 367 | The m/z values are shifted according to the number of ¹³C atoms in the fragment.[7] |
| Fructose | Methyloxime Peracetate | Varies | 203 | A unique C1-C3 fragment is formed from keto-hexoses under EI ionization.[9][12] |
| ¹³C₃-Fructose | Methyloxime Peracetate | Similar to unlabeled | 206 | Used as an internal standard for quantification.[9] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of ¹³C fructose derivatives, from sample preparation to data analysis.
References
- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 8. dkfz.de [dkfz.de]
- 9. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 11. mdpi.com [mdpi.com]
- 12. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates [mdpi.com]
Application Notes and Protocols for In Vivo Administration of 13C-Labeled Fructose in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo metabolic studies using 13C-labeled fructose. The protocols detailed below cover administration of the tracer, sample collection, and analysis to investigate the metabolic fate of fructose in preclinical models.
Introduction
Fructose consumption has significantly increased in the Western diet, primarily through sucrose and high-fructose corn syrup. Understanding the in vivo metabolic fate of fructose is crucial for elucidating its role in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. Stable isotope tracers, particularly uniformly 13C-labeled fructose ([U-13C]-fructose), are powerful tools for tracing the metabolic pathways of fructose and quantifying its contribution to various metabolic pools. These studies provide valuable insights for researchers in academia and professionals in drug development investigating metabolic disorders.
Key Applications
-
Tracing the conversion of fructose to glucose and lactate.
-
Quantifying the contribution of fructose to hepatic de novo lipogenesis (DNL).
-
Investigating the role of fructose in the tricarboxylic acid (TCA) cycle and anaplerosis.
-
Assessing the impact of therapeutic interventions on fructose metabolism.
Experimental Protocols
Several methods can be employed for the in vivo administration of 13C-labeled fructose to animal models, primarily mice and rats. The choice of method depends on the specific research question, the desired duration of labeling, and the target tissue.
Protocol 1: Oral Gavage Administration
This method is suitable for delivering a precise bolus dose of the tracer and observing its short-term metabolic fate.[1]
Materials:
-
[U-13C]-fructose (or other specifically labeled fructose)
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles (20-22 gauge, with a ball tip for mice)
-
Animal scale
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Preparation: Fast animals for a predetermined period (e.g., 4-6 hours) to ensure tracer absorption is not confounded by recent food intake.[1] Record the body weight of each animal.
-
Tracer Preparation: Prepare a solution of [U-13C]-fructose in the chosen vehicle at the desired concentration. A common dose for glucose tolerance tests, which can be adapted for fructose, is 2 g/kg body weight.[2]
-
Administration:
-
Gently restrain the animal.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the prepared 13C-fructose solution.
-
-
Sample Collection: At specified time points post-gavage (e.g., 15, 30, 60, 120 minutes), collect blood and tissues of interest.[2] Tissues should be immediately snap-frozen in liquid nitrogen and stored at -80°C until extraction.[3][4]
Protocol 2: Continuous Intravenous Infusion
This method is ideal for achieving a metabolic steady-state and is often used for flux analysis.
Materials:
-
[U-13C]-fructose
-
Sterile saline for infusion
-
Infusion pump and tubing
-
Catheter for tail vein cannulation
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on a heating pad to maintain body temperature.
-
Catheterization: Surgically insert a catheter into the tail vein for infusion.
-
Tracer Infusion:
-
Administer an initial bolus of [U-13C]-fructose to rapidly increase plasma enrichment.
-
Follow with a continuous infusion of the 13C-fructose solution at a constant rate for a specified duration (e.g., 90-120 minutes).
-
-
Sample Collection: At the end of the infusion period, collect blood and tissues as described in Protocol 1.
Protocol 3: Ad Libitum Administration in Drinking Water
This method is suitable for longer-term labeling studies to investigate chronic metabolic adaptations.
Materials:
-
[U-13C]-fructose
-
Drinking water bottles
Procedure:
-
Tracer Preparation: Prepare drinking water containing a known concentration of [U-13C]-fructose.
-
Administration: Provide the 13C-fructose-containing water to the animals as their sole source of drinking water for the desired study duration.
-
Monitoring: Monitor daily water intake to estimate the total tracer consumed.
-
Sample Collection: At the end of the study period, collect blood and tissues as described in Protocol 1.
Sample Processing and Analysis
Tissue Metabolite Extraction:
-
Weigh 20-50 mg of frozen tissue.
-
Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol) on ice.[3][4]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under vacuum or nitrogen.
-
The dried extract can then be derivatized for GC-MS analysis or reconstituted in a suitable solvent for NMR analysis.
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique used to measure the 13C enrichment in various metabolites. Derivatization of the metabolites is typically required to make them volatile for GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy can be used to determine the positional isotopomers of metabolites, providing detailed information about the metabolic pathways involved. This technique is non-destructive but generally less sensitive than GC-MS.
Data Presentation
The following tables summarize quantitative data from representative studies on the in vivo administration of 13C-labeled fructose.
Table 1: 13C-Fructose Administration Protocols in Rodent Models
| Parameter | Oral Gavage | Continuous Infusion | Drinking Water |
| Tracer | [U-13C]-fructose | [U-13C]-fructose | [U-13C]-fructose |
| Dose/Concentration | 2 g/kg body weight | Bolus + continuous infusion | 5-10% in drinking water |
| Administration Route | Oral | Intravenous (tail vein) | Ad libitum |
| Duration | Single bolus | 90-120 minutes | Days to weeks |
| Animal Model | Mouse/Rat | Mouse/Rat | Mouse/Rat |
| Fasting | 4-6 hours | Yes | No |
Table 2: Representative 13C Enrichment in Metabolites Following [U-13C]-Fructose Administration
| Metabolite | Tissue/Fluid | Enrichment (%) | Analytical Method | Reference |
| Glucose | Plasma | 20-30% | GC-MS | Fructose to glucose conversion studies |
| Lactate | Plasma | 15-25% | GC-MS | Fructose to lactate conversion studies |
| Palmitate | Liver | 5-15% | GC-MS | De novo lipogenesis studies |
| Glutamate | Liver | 10-20% | NMR | TCA cycle analysis |
| Citrate | Liver | 5-10% | GC-MS | TCA cycle analysis |
Visualizations
The following diagrams illustrate key aspects of in vivo 13C-fructose metabolic studies.
References
Troubleshooting & Optimization
Troubleshooting isotopic instability in 13C labeled compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding isotopic instability in 13C labeled compounds. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity and reliability of their experimental results.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments involving 13C labeled compounds.
Question: My mass spectrometry results show unexpected mass shifts or a lower-than-expected isotopic enrichment. What are the potential causes?
Answer: Unexpected mass shifts or low enrichment levels in your 13C labeled compounds can stem from several sources, ranging from sample handling to metabolic phenomena. Here are the primary causes and troubleshooting steps:
-
Isotope Dilution: The labeled compound may be diluted by an endogenous, unlabeled pool of the same compound within the experimental system.[1][2] This is common in cell culture experiments where cells may produce the compound of interest, diluting the labeled tracer.
-
Troubleshooting:
-
Measure the background (unlabeled) pool size before introducing the labeled compound.
-
Use a higher enrichment level of the 13C tracer if possible.
-
Analyze samples at different time points to understand the kinetics of labeling and dilution.[3]
-
-
-
Isotope Scrambling: Metabolic pathways can redistribute the 13C atoms, leading to labeling in positions other than the original one.[2][4][5][6] This is a biological process and not a sign of compound instability. For example, in cell-based assays, 13C from a labeled precursor can be incorporated into various other molecules through central metabolic pathways.[2]
-
Troubleshooting:
-
Use analytical techniques like NMR or tandem mass spectrometry (MS/MS) to determine the positional distribution of the 13C label.[3]
-
Choose labeling positions that are less prone to metabolic scrambling for your specific research question.
-
Conduct shorter-term experiments to minimize the extent of metabolic interconversion.
-
-
-
Chemical Degradation: The compound itself may be unstable under your experimental or storage conditions.
-
Troubleshooting:
-
Verify the chemical purity of your compound using methods like HPLC or LC-MS before use.
-
Review the storage recommendations on the certificate of analysis.
-
Assess the stability of the compound under your specific experimental conditions (e.g., pH, temperature, buffer composition).[7]
-
-
-
Analytical Errors: Issues with the analytical instrumentation or data processing can lead to inaccurate results.
-
Troubleshooting:
-
Calibrate your mass spectrometer and ensure it has sufficient mass accuracy and resolution to distinguish between isotopologues.[8][9]
-
Correct for the natural abundance of 13C and other isotopes in your data analysis.[3][10]
-
Run a sample of the pure, unadulterated 13C labeled compound as a standard to verify its isotopic enrichment.
-
-
Question: I suspect my 13C labeled compound has degraded. How can I confirm this and what should I do?
Answer: Confirming degradation involves checking for both chemical and isotopic purity.
-
Assess Chemical Purity:
-
Use a separation technique like HPLC or UPLC coupled with a UV or mass spectrometry detector.
-
Compare the chromatogram of your current sample to a reference chromatogram (e.g., from the initial quality control analysis). The appearance of new peaks or a decrease in the main peak area suggests degradation.
-
-
Assess Isotopic Purity:
-
Analyze the sample using high-resolution mass spectrometry to examine the mass isotopologue distribution (MID).[8] A change in the MID compared to the specification sheet indicates potential isotopic exchange or degradation.
-
For positional information, 13C NMR is the gold standard, as it can directly measure the 13C content at each atomic position.[11]
-
If degradation is confirmed, the compound should not be used for quantitative experiments. Review your storage and handling procedures to prevent future issues.[12][13]
Frequently Asked Questions (FAQs)
Q1: How should I properly store my 13C labeled compounds?
A1: While stable isotopes are not radioactive, their chemical stability is identical to their unlabeled counterparts.[12] Always follow the specific storage instructions on the product's certificate of analysis. General best practices include:
-
Temperature: Store at the recommended temperature, which is often low (-20°C or -80°C) to minimize chemical degradation.[13]
-
Light: Protect from light, especially for photosensitive compounds, by using amber vials or storing them in the dark.[12]
-
Atmosphere: For compounds sensitive to oxidation or hydrolysis, storing under an inert atmosphere (like argon or nitrogen) is recommended.[12]
-
Form: Storing compounds as a dry solid is often preferable to in-solution, as solvents can sometimes participate in degradation reactions over time.[13]
Q2: What is the difference between isotopic enrichment and chemical purity?
A2:
-
Chemical Purity refers to the percentage of the material that is the specified chemical compound, irrespective of its isotopic composition. It is typically measured by techniques like HPLC.
-
Isotopic Enrichment (or Isotopic Purity) refers to the percentage of the molecules that contain the 13C isotope at the specified position(s). It is measured by mass spectrometry or NMR. A compound can have 99% chemical purity but a lower isotopic enrichment, and vice versa.
Q3: Can pH or temperature affect the stability of my 13C labeled compound?
A3: Yes. The stability of a 13C labeled compound is governed by its chemical properties, just like its unlabeled version. Extreme pH levels or high temperatures can accelerate the degradation of many organic molecules. Furthermore, certain conditions can promote isotopic exchange reactions. For example, temperature has been shown to influence the degree of carbon isotope fractionation in enzymatic reactions.[7] It is crucial to evaluate the stability of your compound under the specific conditions of your experiment.
Q4: What is "isotope scrambling" and how does it affect my results?
A4: Isotope scrambling refers to the metabolic conversion of a labeled compound, which results in the transfer of the 13C label to other molecules or different positions within the same molecule.[2][4][5][6] For example, if you introduce [U-13C]-glucose into a cell culture, the 13C atoms will be incorporated into amino acids, lipids, and other metabolites through central carbon metabolism. This is not an indicator of compound instability but rather a reflection of active metabolic processes. It is critical for interpreting metabolic flux analysis studies but can be a confounding factor if you are only interested in tracing the intact molecule.[3]
Quantitative Data Summary
The following tables provide data on factors that can influence the stability and observed enrichment of 13C labeled compounds.
Table 1: Impact of Storage Conditions on Compound Integrity
| Compound Type | Storage Condition | Duration | Observed Issue | Recommendation |
|---|---|---|---|---|
| Peptides in Solution | 4°C in aqueous buffer | > 1 week | Microbial growth, hydrolysis | Store frozen (-80°C), use sterile buffers |
| Nucleotides (e.g., ATP) | Room Temperature | Hours | Hydrolysis of phosphate groups | Keep on ice, use aliquots, store at -80°C |
| Thiols | In air, neutral pH | Days | Oxidation to disulfides | Degas solvents, store under inert gas |
| Light-sensitive compounds | Ambient light | Variable | Photodegradation | Store in amber vials or in the dark |
This table provides generalized stability information. Always refer to the manufacturer's specific recommendations.
Table 2: Typical 13C Labeling Efficiencies in Biological Systems
| Labeled Precursor | Organism/System | Typical Labeling Efficiency | Reference |
|---|---|---|---|
| [U-13C]-Glucose | E. coli | >95% for central metabolites | [3] |
| 3-13C-Pyruvate | Cell-Free Protein Synthesis | ~70% for Leucine/Valine | [1][4] |
| 13C-Labeled Amino Acids | E. coli Expression System | >80% for Leu/Ile, ~60% for Tyr/Phe | [5][6] |
| [U-13C]-Glucose | Pichia pastoris | >99% (used for reference material) |[14] |
Labeling efficiency can be highly dependent on experimental conditions, including media composition and incubation time.
Experimental Protocols
Protocol 1: Assessment of Isotopic Enrichment by LC-MS
-
Objective: To verify the isotopic enrichment of a 13C labeled compound.
-
Materials:
-
Methodology:
-
Prepare a stock solution of the 13C labeled compound and the unlabeled standard in a suitable solvent.
-
Develop an LC method that provides good chromatographic separation and peak shape for the analyte.
-
Set up the mass spectrometer to acquire data in full scan mode with high resolution (>60,000) to resolve the different isotopologues.
-
Inject the unlabeled standard to determine its retention time and natural abundance isotope pattern. The M+1 peak for carbon is ~1.1% per carbon atom.
-
Inject the 13C labeled compound.
-
Extract the ion chromatograms for the expected masses of all major isotopologues (e.g., M+0, M+1, M+2, ... M+n, where n is the number of labeled positions).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment by dividing the peak area of the fully labeled isotopologue by the sum of the peak areas of all isotopologues. Remember to correct for the natural abundance of heavy isotopes from all elements in the molecule.[10]
-
Visualizations
Below are diagrams illustrating key troubleshooting and experimental workflows.
Caption: Troubleshooting workflow for isotopic instability issues.
Caption: Conceptual diagram of 13C isotope scrambling.
Caption: General workflow for 13C labeling experiments.
References
- 1. mr.copernicus.org [mr.copernicus.org]
- 2. mr.copernicus.org [mr.copernicus.org]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moravek.com [moravek.com]
- 13. moravek.com [moravek.com]
- 14. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 13C Fructose Concentration for Tracer Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 13C fructose in metabolic tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of 13C fructose for in vitro tracer experiments?
A1: A common starting point is to use the labeled fructose tracer at 10% of the total fructose concentration in your experiment.[1] For example, if you are treating cells with a final fructose concentration of 5 mM, 0.5 mM of that would be [U-13C6]-d-fructose. The total fructose concentration should be chosen to be physiologically relevant to the system you are studying. Studies on human adipocytes have used a range of fructose concentrations, with significant metabolic responses observed at concentrations of 2.5 mM and higher.[1]
Q2: How does the presence of glucose affect 13C fructose metabolism?
A2: The presence of glucose can significantly impact the metabolic fate of fructose. In some cell types, like B-cells, glucose is the preferred energy source. While these cells can metabolize fructose when it's the sole sugar source, the mitochondrial oxidation of fructose is diminished in the presence of glucose.[2][3] Conversely, fructose does not appear to significantly affect the mitochondrial metabolism of glucose in these cells.[2] Tracer studies have shown that glucose-derived pyruvate can maintain TCA cycle anaplerosis even in the presence of fructose.[1]
Q3: What are the primary metabolic fates of 13C fructose?
A3: The carbon backbone of fructose can be traced into several key metabolic pathways. In humans, a significant portion of ingested fructose is converted to glucose in the liver.[4][5] Other major fates include oxidation to CO2, conversion to lactate, and incorporation into glycogen and lipids.[4][6] In adipocytes, fructose has been shown to robustly stimulate anabolic processes, including the synthesis of glutamate and fatty acids like palmitate.[1][7]
Q4: Which labeled form of fructose is best for tracer experiments?
A4: Using uniformly labeled fructose, such as [U-13C6]-d-fructose, is generally recommended.[4] This is because it allows for the tracking of all six carbon atoms of the fructose molecule through various metabolic pathways, providing a more comprehensive picture of its fate.[1] Using fructose labeled at different specific carbon positions can complicate the analysis due to the varied appearance of the isotope tracer in different metabolites.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low 13C label incorporation into downstream metabolites. | 1. Suboptimal 13C Fructose Concentration: The concentration of the tracer may be too low to detect significant incorporation above the natural 13C abundance. 2. Short Incubation Time: The labeling period may not be sufficient for the 13C label to reach the metabolites of interest. 3. Metabolic Pathway Inactivity: The specific metabolic pathway under investigation may have low activity in the experimental model under the tested conditions. 4. Presence of Competing Substrates: Other carbon sources in the media (e.g., glucose, glutamine) may be preferentially utilized, diluting the 13C label from fructose.[2] | 1. Increase Tracer Percentage: Consider increasing the proportion of 13C-labeled fructose relative to the unlabeled fructose, for example, from 10% to 20% or higher, while keeping the total fructose concentration constant. 2. Optimize Incubation Time: Perform a time-course experiment to determine the optimal labeling duration for your specific metabolites of interest. Some studies have used incubation periods of 48 hours.[1] 3. Confirm Pathway Activity: Use orthogonal methods to confirm the activity of the pathway of interest in your model system. 4. Modify Media Composition: If feasible, reduce or remove competing carbon sources to enhance the uptake and metabolism of 13C fructose. |
| High variability in 13C enrichment between replicate samples. | 1. Inconsistent Cell Seeding Density: Variations in cell number can lead to differences in nutrient consumption and metabolic rates. 2. Inaccurate Pipetting: Errors in dispensing the 13C fructose tracer can lead to inconsistent starting concentrations. 3. Cell Health and Viability: Poor cell health can result in altered metabolism. | 1. Standardize Cell Seeding: Ensure precise and consistent cell numbers are seeded for each replicate. 2. Use Calibrated Pipettes: Verify the accuracy of pipettes used for dispensing the tracer. 3. Monitor Cell Viability: Regularly assess cell viability throughout the experiment using methods like Trypan Blue exclusion. |
| Unexpected 13C labeling patterns in metabolites. | 1. Metabolic Interconversion: Fructose and glucose metabolism are interconnected, and carbons from fructose can be incorporated into glucose, which is then metabolized.[4] 2. Pathway Reversibility: Some metabolic reactions are reversible, which can lead to complex labeling patterns. 3. Contribution from other Labeled Sources: Ensure that 13C fructose is the only labeled substrate in the medium unless specifically designing a dual-labeling experiment. | 1. Analyze Key Intermediates: Measure the 13C enrichment in key intermediates of both fructose and glucose metabolism to understand the flow of the label. 2. Consult Metabolic Pathway Maps: Carefully review known metabolic pathways to interpret the observed labeling patterns. 3. Verify Media Components: Double-check the composition of the culture medium to rule out any unintended labeled compounds. |
Quantitative Data Summary
Table 1: Fructose Concentration and Metabolic Response in Human Adipocytes
| Fructose Concentration (mM) | Key Metabolic Effect | Reference |
| ≥ 2.5 | Significant increase in extracellular [13C]-glutamate in differentiating adipocytes. | [1] |
| ≥ 2.5 | Significant increase in extracellular [13C]-glutamate in differentiated adipocytes. | [1] |
| Dose-dependent | Robust increase in PDH flux (citrate production) in both differentiating and differentiated adipocytes. | [1] |
| Dose-dependent | Strong and significant correlation with de novo palmitate synthesis. | [1] |
Experimental Protocols
Protocol 1: 13C Fructose Labeling of Cultured Adipocytes
This protocol is adapted from a study on human adipocytes.[1]
-
Cell Culture: Culture human preadipocytes to the desired stage of differentiation (e.g., differentiating or fully differentiated).
-
Tracer Preparation: Prepare the cell culture medium containing the desired range of total fructose concentrations. For each concentration, prepare a parallel medium where 10% of the fructose is [U-13C6]-d-fructose.
-
Labeling: On the day of the experiment, replace the existing medium with the 13C fructose-containing medium.
-
Incubation: Incubate the cells for a defined period, for example, 48 hours, to allow for the incorporation of the 13C label into various metabolites.
-
Sample Collection: At the end of the incubation period, collect both the cell culture medium and the cell lysates.
-
Metabolite Extraction:
-
Media: For glutamate extraction from the media, mix 100 µl of media with 100 µl of ultrapure water and 100 µl of HPLC grade acetone. Freeze at -80 °C for 1 hour, vortex, and centrifuge at 13,000×g for 30 minutes. Collect the supernatant for analysis.
-
Cell Lysates: Perform appropriate extraction protocols for the metabolites of interest from the cell lysates.
-
-
Metabolomic Analysis: Analyze the 13C enrichment in target metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Experimental workflow for 13C fructose tracer studies.
Caption: Simplified metabolic fate of 13C fructose.
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of fructose in B-cells: A 13C NMR spectroscopy based stable isotope tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Natural 13C Abundance in Metabolomics Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metabolomics data. The following sections address common issues encountered when correcting for the natural abundance of 13C isotopes in mass spectrometry (MS) and nuclear magnetic resonance (NMR) data.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of 13C in metabolomics experiments?
Q2: What are the main challenges in accurately correcting for natural 13C abundance?
A2: The primary challenges include:
-
Accurate Mass Isotopomer Distribution (MID) Calculation: Precisely determining the distribution of isotopologues (molecules that differ only in their isotopic composition) is essential. This requires high-resolution mass spectrometry to resolve peaks of similar mass.[2]
-
Overlapping Isotopic Peaks: Metabolites with different elemental compositions can have overlapping isotopic peaks, complicating their individual quantification.[2]
-
Derivatization Agents: In Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is often used to make metabolites volatile. These derivatizing agents also contain carbon and other elements with naturally occurring isotopes, which must be accounted for in the correction.
-
Software and Algorithm Selection: Various software tools and algorithms are available for natural abundance correction, each with its own assumptions and limitations. Choosing the appropriate tool for your specific data and experimental design is critical.
Q3: How does the natural abundance of other elements (e.g., H, N, O, S) affect the correction for 13C?
A3: While 13C is often the focus, other elements present in metabolites and derivatizing agents also have naturally occurring stable isotopes (e.g., 2H, 15N, 17O, 18O, 33S, 34S). These isotopes also contribute to the mass isotopomer distribution of a metabolite. For accurate 13C correction, the natural abundance of all elements in the molecular formula of the analyzed ion (including any derivatives) must be considered. High-resolution mass spectrometry can sometimes distinguish between isotopologues containing different heavy isotopes (e.g., one 13C vs. one 15N).
Troubleshooting Guides
Issue 1: My calculated isotopic enrichment seems higher than expected, even in my control samples.
-
Possible Cause 1: Incomplete or incorrect natural abundance correction.
-
Troubleshooting Step 1: Verify that you are using a reliable natural abundance correction algorithm. Several software packages, such as AccuCor2 and IsoCor, are available for this purpose.
-
Troubleshooting Step 2: Ensure that the molecular formula used for the correction includes all atoms from the metabolite and any derivatizing agents.
-
Troubleshooting Step 3: Double-check the natural abundance values for all relevant isotopes used in your correction calculations. These values are generally constant, but using precise values is important.
-
-
Possible Cause 2: Contamination with a 13C-labeled compound.
-
Troubleshooting Step 1: Review your sample preparation and handling procedures to identify any potential sources of cross-contamination.
-
Troubleshooting Step 2: Analyze a blank sample (a sample with no biological material but processed in the same way as your experimental samples) to check for background signals.
-
Issue 2: After correction, some of my mass isotopomer fractions are negative.
-
Possible Cause 1: Over-correction by the algorithm.
-
Troubleshooting Step 1: This can occur with low-intensity signals where noise is a significant component. Review the raw data to assess the signal-to-noise ratio of the affected peaks.
-
Troubleshooting Step 2: Some correction algorithms are more robust for low-intensity data. You may need to try a different correction method or software. For instance, some algorithms use a non-negative least-squares approach to avoid negative fractions.
-
-
Possible Cause 2: Incorrect baseline correction or peak integration of the raw data.
-
Troubleshooting Step 1: Manually inspect the peak integration for the affected metabolites in your mass spectrometry software. Ensure that the integration window is appropriate and that the baseline is correctly defined.
-
Troubleshooting Step 2: Re-process the raw data with adjusted integration parameters and then re-apply the natural abundance correction.
-
Data Presentation
Table 1: Impact of Natural Abundance Correction on Mass Isotopomer Distribution (MID) of a Hypothetical Metabolite (C6H12O6)
| Mass Isotopomer | Observed MID (Uncorrected) | Corrected MID (Tracer Enrichment) | Natural Abundance Contribution |
| M+0 | 80.0% | 88.2% | - |
| M+1 | 15.0% | 9.8% | 5.2% |
| M+2 | 4.0% | 1.5% | 2.5% |
| M+3 | 1.0% | 0.5% | 0.5% |
This table illustrates how the observed mass isotopomer distribution is a combination of true tracer enrichment and the contribution from naturally occurring 13C. The correction process deconvolutes these two components.
Experimental Protocols
Protocol 1: General Workflow for Natural 13C Abundance Correction in LC-MS Data
-
Raw Data Acquisition: Acquire mass spectrometry data in profile mode to ensure accurate peak shape information.
-
Peak Detection and Integration: Use a suitable software package (e.g., Thermo TraceFinder, Agilent MassHunter) to detect and integrate the chromatographic peaks for each mass isotopomer of the target metabolites.
-
Export Peak Areas: Export the integrated peak areas for all mass isotopomers (M+0, M+1, M+2, etc.) for each metabolite into a data table (e.g., CSV or Excel file).
-
Input Data into Correction Software: Import the peak area data into a natural abundance correction tool (e.g., AccuCor2, IsoCor, or a custom script).
-
Define Molecular Formulas: For each metabolite, provide the accurate molecular formula of the ion being analyzed. Crucially, this must include the atoms from any derivatizing agents if applicable.
-
Run Correction Algorithm: Execute the correction algorithm. The software will use the provided molecular formulas to calculate the theoretical natural abundance distribution and subtract it from the measured data.
-
Review Corrected Data: Examine the output for any anomalies, such as negative values for isotopomer fractions, which may indicate issues with the raw data quality or the appropriateness of the correction algorithm.
Mandatory Visualization
References
Technical Support Center: Enhancing Mass Accuracy in 13C Isotopologue Analysis
Welcome to the technical support center for improving mass accuracy in 13C isotopologue measurements. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based 13C tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of error affecting mass accuracy in 13C isotopologue measurements?
A1: Several factors can contribute to inaccuracies in mass isotopologue distribution (MID) measurements. Key sources of error include:
-
Natural Isotope Abundance: The natural occurrence of heavy isotopes (e.g., 13C, 15N, 18O) in both the analyte and derivatization agents can interfere with the measured isotopologue patterns.[1][2][3][4][5] This is a significant factor that requires correction.
-
Systematic Bias: This can arise from overlapping mass spectra of co-eluting compounds, matrix effects, or incorrect metabolite annotations.[2][6]
-
Random Error: Low abundance metabolites are particularly susceptible to random errors, where the measurement signal is close to the instrument's noise level.[2]
-
Instrument Calibration: Improper or infrequent mass calibration of the spectrometer can lead to systematic mass shifts.[7]
-
Sample Preparation: Inadequate quenching of metabolism or inconsistencies in extraction procedures can introduce variability and inaccuracies.[2]
Troubleshooting Guides
Guide 1: Inaccurate Mass Isotopologue Distributions (MIDs)
Problem: The measured mass isotopologue distributions do not match the expected theoretical distribution, even for unlabeled samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Correction for Natural Isotope Abundance | Implement a correction algorithm to account for the natural abundance of all isotopes (C, H, N, O, Si, etc.) in both the metabolite and any derivatization agents.[1][2][4][5] Several software packages are available for this purpose.[3] | Corrected MIDs should accurately reflect the theoretical distribution for unlabeled standards, typically with an accuracy of < ±1.5%.[2] |
| Mass Spectrometer Out of Calibration | Perform a full calibration of the mass spectrometer according to the manufacturer's protocol. Ensure reference masses are being acquired during the run if available.[7] | Observed mass values should be accurate, and peak distributions should be normal. |
| Co-eluting Contaminants or Matrix Effects | Improve chromatographic separation to resolve the analyte of interest from interfering compounds.[6] Assess procedural blanks and matrix interferences.[8] | Cleaner baseline and more accurate isotopologue ratios for the target metabolite. |
| Low Metabolite Abundance | Optimize sample preparation to increase the concentration of the target metabolite. If sensitivity is a limitation, consider a different analytical platform or derivatization strategy. | Increased signal-to-noise ratio, leading to more precise and accurate measurements.[2] |
Experimental Protocol: Validating Mass Accuracy with Unlabeled Standards
A crucial step in troubleshooting is to validate the accuracy of your mass spectrometry method using unlabeled standards.
Methodology:
-
Prepare a Standard Solution: Create a solution of the metabolite of interest at a known concentration, similar to what you would expect in your biological samples.
-
Sample Analysis: Analyze the standard using the same LC-MS or GC-MS method as your experimental samples.
-
Data Acquisition: Acquire full scan mass spectra.
-
Data Analysis:
-
Measure the mass isotopologue distribution (MID) for the standard.
-
Calculate the theoretical MID based on the natural abundance of all elements in the molecule (and any derivatives).
-
-
Comparison: Compare the measured MID to the theoretical MID. The difference should ideally be less than 1.5%.[2]
Guide 2: High Variability Between Replicate Injections
Problem: Significant variation in isotopologue enrichment is observed across technical or biological replicates.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Handling | Ensure consistent and rapid quenching of metabolism for all samples to halt enzymatic activity. Standardize all extraction and sample preparation steps. | Reduced variability in metabolite concentrations and labeling patterns between replicates. |
| Instability of the LC-MS/GC-MS System | Check the stability of the ionization spray and system pressure.[7] Run quality control (QC) samples throughout the analytical batch to monitor instrument performance. | Consistent retention times, peak shapes, and signal intensities for QC samples. |
| Biological Variability | If technical replicates are consistent but biological replicates are not, this may reflect true biological differences. Ensure that experimental conditions (e.g., cell culture conditions, growth phase) are tightly controlled. | Reduced biological variance, leading to more statistically significant results. |
Workflow for Ensuring Experimental Consistency
Caption: A standardized workflow from sample preparation to data analysis is critical for minimizing variability.
Advanced Topic: Correction for Natural Isotope Abundance
A critical step for accurate 13C isotopologue measurements is the correction for the natural abundance of stable isotopes.[1][2][3][4][5]
Why is this correction necessary?
Mass spectrometers measure the total abundance of each mass isotopologue. However, a portion of the M+1, M+2, etc. peaks comes from the natural 1.1% abundance of 13C and the natural abundance of other heavy isotopes (e.g., 15N, 18O, 2H, 29Si, 30Si) in the molecule and any derivatization agents, not from the 13C tracer itself.[2] Failure to correct for this will lead to an overestimation of 13C enrichment from the tracer.
Logical Flow of Natural Isotope Correction
Caption: The correction algorithm uses the measured data and elemental formula to remove the contribution of naturally occurring isotopes.
Quantitative Impact of Natural Isotope Abundance Correction
The following table illustrates the theoretical contribution of natural isotopes to the mass isotopologue distribution of an unlabeled compound.
| Metabolite (Formula) | M+0 (%) | M+1 (%) | M+2 (%) |
| Pyruvate (C3H4O3) | 96.68 | 3.25 | 0.07 |
| Glutamate (C5H9NO4) | 93.33 | 5.89 | 0.68 |
| Glucose (C6H12O6) | 92.68 | 6.57 | 0.70 |
Data is illustrative and calculated based on natural isotopic abundances.
As the number of carbon atoms and other elements increases, the contribution to M+1 and higher isotopologues from natural abundance becomes more significant.[9]
Experimental Protocol: High-Resolution 13C Metabolic Flux Analysis (MFA)
This protocol outlines a general approach for conducting a 13C-MFA experiment with a focus on achieving high mass accuracy.[10]
Methodology:
-
Experimental Design:
-
Cell Culture and Labeling:
-
Grow cells in a defined medium to ensure a single carbon source for labeling.
-
Introduce the 13C-labeled substrate and allow the system to reach isotopic steady state. The time to reach steady state varies depending on the metabolite and its turnover rate.[2]
-
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity, typically using cold methanol or other solvent mixtures, to prevent further enzymatic reactions.
-
Extract intracellular metabolites using a standardized protocol.
-
-
Sample Derivatization (for GC-MS):
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Process the raw data to obtain the mass isotopologue distributions for target metabolites.
-
Apply a correction for natural isotope abundance.[1][2][3][4][5]
-
Use specialized software (e.g., Metran) to estimate metabolic fluxes by fitting the corrected MIDs to a metabolic model.[10]
-
Perform statistical analysis to determine the goodness of fit and calculate confidence intervals for the estimated fluxes.[10]
-
References
- 1. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 13C Metabolic Flux Analysis (MFA) - Cell Quenching and Metabolite Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 13C Metabolic Flux Analysis (MFA). Proper cell quenching and metabolite extraction are critical for accurate flux measurements, and this guide addresses common challenges encountered during these steps.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of cell quenching in 13C MFA?
A1: The primary goal of cell quenching is to instantly and completely halt all enzymatic activity within the cells.[1][2] This ensures that the metabolic state of the cells at the time of harvesting is preserved, preventing any further conversion of metabolites which would lead to inaccurate measurements of isotopic enrichment and metabolite concentrations.[3][4]
Q2: Why is rapid quenching so critical for accurate 13C MFA results?
A2: Many metabolites, such as ATP and glucose 6-phosphate, have very high turnover rates, on the order of seconds.[2] Slow quenching can lead to significant changes in metabolite levels and their isotopic labeling patterns, which are the primary data for flux calculations.[2] Therefore, rapid and effective quenching is essential to capture a precise snapshot of the metabolic state.
Q3: What are the most common methods for quenching cells for metabolomics?
A3: Commonly used quenching methods involve rapidly exposing cells to a cold environment. These include:
-
Cold Organic Solvents: Using ice-cold methanol or a methanol/water mixture is a widely adopted technique.[5][6][7]
-
Cold Isotonic Solutions: Ice-cold saline or other isotonic solutions can be used to quickly lower the temperature and wash the cells.[8][9]
-
Liquid Nitrogen: For some applications, direct immersion of cell pellets in liquid nitrogen is used to rapidly freeze the sample.[1]
-
Fast Filtration: This method involves rapidly separating cells from the culture medium by filtration, followed immediately by quenching the filter with a cold solution.[3][4]
Q4: What are the key considerations when choosing a quenching solvent?
A4: An ideal quenching solvent should immediately stop metabolic activity without causing damage to the cell membrane, which could lead to the leakage of intracellular metabolites.[8] For instance, using 100% methanol alone can sometimes cause leakage of certain metabolites.[8] Therefore, mixtures like 60% methanol are often used.[6] The choice also depends on the cell type and the specific metabolites of interest.
Q5: How can I be sure my quenching protocol is effective?
A5: The effectiveness of a quenching protocol can be assessed by measuring the "energy charge" of the cells (the ratio of ATP, ADP, and AMP), which is a sensitive indicator of metabolic activity.[9] Another method involves adding a 13C-labeled tracer during the harvesting process to see if any further labeling of intracellular metabolites occurs after quenching is supposed to have stopped metabolism.[3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during cell quenching and metabolite extraction for 13C MFA.
| Problem | Potential Cause(s) | Recommended Solution(s) | Supporting Evidence/Citations |
| Low Metabolite Yield | 1. Metabolite Leakage: The quenching solution may be damaging the cell membranes. 2. Incomplete Extraction: The extraction protocol may not be efficiently lysing the cells or solubilizing the metabolites. 3. Degradation: Metabolites may be degrading during the extraction process. | 1. Optimize Quenching Solution: Avoid using 100% methanol alone. A 60% methanol solution or other buffered solutions can be less harsh.[8] For suspension cultures, mixing with a partially frozen 30% methanol slurry can be effective.[3][4] 2. Improve Extraction Efficiency: Incorporate multiple freeze-thaw cycles to ensure complete cell lysis.[5] Sonication can also be used to aid in cell disruption.[10] Ensure the extraction solvent is appropriate for the target metabolites. 3. Maintain Cold Temperatures: Keep samples on dry ice or in a cold bath throughout the extraction process to minimize enzymatic degradation.[6] | Mixing cells with 60% cold methanol (-65°C) has been shown to cause significant metabolite loss.[3][4] Repeated freeze-thaw cycles enhance metabolite extraction.[5] |
| Inconsistent or Non-reproducible Results | 1. Variable Quenching Time: Inconsistent timing between harvesting and quenching can lead to variations in the metabolic state. 2. Incomplete Removal of Extracellular Medium: Residual medium can contaminate the intracellular metabolite pool, especially for metabolites present at high concentrations in the medium. 3. Inconsistent Cell Numbers: Variation in the number of cells harvested will lead to different metabolite amounts. | 1. Standardize Protocol: Ensure the time from sample collection to quenching is consistent and as short as possible.[10] 2. Thorough Washing: Wash the cell pellet with an appropriate ice-cold solution (e.g., sterile saline) after quenching to remove extracellular contaminants.[6][8] For suspension cultures, fast filtration is a highly effective method to separate cells from the medium before quenching.[3][4] 3. Normalize to Cell Number/Biomass: Count cells or measure total protein/DNA to normalize the final metabolite measurements. A minimum of 10^6 cells is typically recommended, with 10^7 being preferable for comprehensive metabolomic experiments.[8] | Washing cells in the quenching solution can decrease medium contamination to less than 0.4%.[6] |
| Evidence of Continued Metabolism Post-Quenching | 1. Ineffective Quenching: The quenching method is not halting metabolic activity fast enough or completely. 2. Quenching Temperature Too High: The temperature of the quenching solution is not low enough to stop enzymatic reactions. | 1. Use a More Effective Quenching Method: For suspension cultures, rapid filtration followed by quenching with 100% cold (-80°C) methanol has shown the highest quenching efficiency.[3][4] Mixing with a saline ice slurry (~0°C) has been found to be less effective.[3][4] 2. Ensure Sufficiently Low Temperatures: Quenching solutions should be pre-chilled to very low temperatures (e.g., -40°C to -80°C).[3][4][5][6] | A study demonstrated that rapid filtration followed by quenching in 100% cold (-80°C) methanol was the most effective at preventing metabolic turnover.[3][4] |
| Poor Separation of Intra- and Extracellular Metabolites | 1. Slow Separation Method: Centrifugation can be too slow, allowing for changes in metabolite levels before quenching. 2. Contamination During Separation: Carryover of the supernatant (extracellular medium) with the cell pellet. | 1. Implement Fast Filtration: For suspension cultures, fast filtration is a superior method for rapid separation of cells from the medium.[1][3][4] 2. Careful Aspiration and Washing: After centrifugation, carefully aspirate the supernatant. Washing the pellet with a cold, isotonic solution can help remove residual medium.[9] | Fast filtration allows for the separation of living cells and culture media before metabolism is arrested.[1] |
Experimental Protocols & Workflows
Protocol 1: Quenching and Extraction for Suspension Mammalian Cells
This protocol is adapted from established methods for suspension-cultured mammalian cells.[6]
-
Preparation:
-
Prepare a quenching solution of 60% (v/v) methanol supplemented with 0.85% (w/v) ammonium bicarbonate. Pre-cool to -40°C.
-
Prepare extraction solutions: 100% methanol (pre-cooled to -40°C) and ultrapure water (on ice).
-
-
Quenching:
-
Rapidly transfer a known volume of cell suspension (e.g., containing 1 x 10^7 cells) into five volumes of the cold quenching solution.
-
Immediately pellet the cells by centrifugation at a low speed and temperature.
-
Aspirate the supernatant (quenching solution).
-
-
Extraction:
-
Resuspend the cell pellet in 100% cold methanol and snap-freeze in liquid nitrogen.
-
Perform two to three freeze-thaw cycles.
-
Centrifuge and collect the supernatant (this is the first methanol extract).
-
Repeat the extraction on the pellet with 100% methanol, pool the supernatants.
-
Perform a final extraction on the pellet with cold water.
-
Pool all supernatants for subsequent analysis.
-
Workflow for 13C MFA Sample Preparation
Caption: General workflow for 13C MFA sample preparation.
Decision Tree for Quenching Method Selection
Caption: Decision tree for selecting a quenching method.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
- 5. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biospec.net [biospec.net]
- 7. youtube.com [youtube.com]
- 8. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 9. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Enhancing Detection Sensitivity of 13C Labeled Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the detection of 13C labeled metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting
NMR Spectroscopy
Question 1: My 13C NMR signal is very weak, even with labeled metabolites. What are the primary causes and how can I improve the signal-to-noise ratio (S/N)?
Answer:
Low signal-to-noise in 13C NMR spectroscopy is a common challenge due to the low natural abundance and smaller gyromagnetic ratio of 13C compared to 1H.[1][2] Even with isotopic labeling, several factors can contribute to weak signals.
Troubleshooting Steps:
-
Optimize Sample Concentration: Ensure the concentration of your labeled metabolite is as high as possible without causing solubility issues. For dilute samples, using specialized NMR tubes can help maximize the signal.[3]
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. However, this will also significantly increase the experiment time.
-
Optimize Acquisition Parameters:
-
Pulse Width: For dilute samples, using a shorter pulse width can increase the signal from quaternary carbons (carbons without directly attached protons), which often have long relaxation times and weak signals.[3]
-
Relaxation Delay (d1): Quaternary carbons can have long T1 relaxation times. If the relaxation delay is too short, these signals can become saturated, leading to a decrease in intensity. Using a relaxation agent like chromium (III) acetylacetonate can shorten T1 relaxation times, allowing for a shorter delay and more scans in a given amount of time.[4]
-
-
Utilize Advanced Hardware:
-
Cryoprobes: These probes cool the detection electronics to cryogenic temperatures, which significantly reduces thermal noise and can lead to a 3-4 fold increase in sensitivity compared to conventional probes.[2][5][6][7][8] This translates to a substantial reduction in experiment time (up to 20-fold) to achieve the same S/N.[6]
-
Higher Field Magnets: Moving to a higher field strength spectrometer (e.g., from 400 MHz to 800 MHz) will increase signal dispersion and sensitivity.
-
-
Employ Sensitivity Enhancement Techniques:
-
Dynamic Nuclear Polarization (DNP): DNP transfers the high polarization of electron spins to the 13C nuclei, leading to a dramatic signal enhancement of several orders of magnitude.[1][9][10][11][12] This technique is particularly powerful for in vivo and in vitro studies of metabolic pathways.[1][13]
-
Polarization Transfer Techniques (e.g., DEPT, INEPT): These pulse sequences transfer polarization from protons to directly attached carbons, enhancing the signal of protonated carbons.[9][14][15]
-
Question 2: I am having difficulty distinguishing between my 13C labeled metabolite and background signals in my NMR spectrum. How can I improve spectral resolution and peak assignment?
Answer:
Spectral overlap and ambiguity in peak assignment can obscure the detection of your labeled metabolite. Several strategies can help improve spectral quality and confident identification.
Troubleshooting Steps:
-
Optimize Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming of your sample. Poor shimming leads to broad peaks and reduced resolution.
-
Use Higher Field Strength: Higher magnetic fields provide greater chemical shift dispersion, which helps to resolve overlapping peaks.[16]
-
Two-Dimensional (2D) NMR Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates 1H and 13C nuclei that are directly bonded, providing excellent resolution and making it easier to assign 13C signals based on their attached proton chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates 1H and 13C nuclei over multiple bonds (typically 2-3 bonds), which is useful for assigning quaternary carbons and piecing together the carbon skeleton.
-
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): For highly enriched samples, this experiment provides direct 13C-13C correlations, revealing the carbon-carbon connectivity of your metabolite.[17]
-
-
Isotopic Labeling Strategy: The choice of 13C labeling pattern can influence the complexity of the resulting spectrum. Uniformly 13C-labeled compounds will exhibit complex 13C-13C couplings, which can complicate the spectrum but also provide structural information. Positional or patterned labeling can simplify the spectrum and highlight specific pathways.[18]
Mass Spectrometry
Question 3: My 13C labeled metabolite is not showing up with sufficient intensity in my LC-MS analysis. What are potential reasons and solutions?
Answer:
Low intensity in LC-MS can stem from issues with sample preparation, chromatography, or ionization.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Extraction Efficiency: Ensure your extraction protocol is efficient for the metabolite of interest. Test different solvents and extraction methods.
-
Sample Cleanup: Matrix components can suppress the ionization of your target metabolite. Implement a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances.
-
-
Improve Chromatographic Performance:
-
Column Selection: Use a column that provides good retention and peak shape for your metabolite. Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for polar metabolites.[19][20][21]
-
Mobile Phase Optimization: Adjust the mobile phase composition (solvents, additives, pH) to improve peak shape and separation from co-eluting matrix components.
-
-
Enhance Ionization Efficiency:
-
Ion Source Parameters: Optimize ion source parameters such as gas temperatures, flow rates, and voltages.
-
Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI): Test different ionization sources to see which provides a better signal for your metabolite.
-
-
Use Isotope Dilution Mass Spectrometry (IDMS): The addition of a known amount of a uniformly 13C-labeled internal standard allows for accurate quantification and can help to correct for matrix effects and variations in instrument response.[20][21]
Question 4: I am observing a complex pattern of isotopologues in my mass spectrometry data, making it difficult to determine the level of 13C enrichment. How can I accurately analyze this data?
Answer:
The presence of naturally occurring isotopes (e.g., 13C, 15N, 18O) in both the metabolite and any derivatizing agents contributes to the complexity of the mass isotopologue distribution (MID).[22]
Troubleshooting Steps:
-
Correct for Natural Abundance: It is crucial to correct the raw mass spectrometry data for the contribution of natural isotopes. This can be done using established algorithms and software tools.[22][23] It is not appropriate to simply subtract the MID of an unlabeled sample from the labeled sample.[22]
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer (e.g., QTOF, Orbitrap) can help to resolve isobaric interferences and provide more accurate mass measurements, which aids in the confident identification of isotopologues.[19][20][21][24]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide information about the position of the 13C label within the metabolite, which is valuable for metabolic flux analysis.
-
Metabolic Flux Analysis (MFA) Software: Utilize specialized software packages (e.g., Metran, INCA, OpenFLUX2) for flux estimation. These tools can handle complex labeling data and perform the necessary corrections and calculations to determine metabolic fluxes.[25][26]
Quantitative Data Summary
The following tables summarize the reported sensitivity enhancements for various techniques.
Table 1: NMR Sensitivity Enhancement with Cryoprobes
| Spectrometer/Probe | Comparison Probe | Fold Sensitivity Gain | Reference |
| CPMAS CryoProbe (14.1 T) | Efree Probe | ~3 | [5] |
| Cryoprobe | Conventional Probe | ~11 (per unit time) | [2] |
| 800 MHz with Cryoprobe | 400 MHz with BBP | ~10 | [6] |
| 13C CryoProbe™ (9.4 T) | Room Temperature Coil | ~4 | [7][8] |
Table 2: Mass Spectrometry Detection Limits for 13C Labeled Metabolites
| Mass Spectrometer | Detection Limit Range (in column) | Reference |
| Triple Quadrupole (QQQ) | 6.8 – 304.7 fmol | [20][21] |
| Quadrupole Time-of-Flight (QTOF) | 28.7 – 881.5 fmol | [20][21] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation for 13C NMR Analysis of Cellular Metabolites
This protocol is a general guideline and may require optimization for specific cell types and metabolites.
-
Cell Culture and Labeling: Culture cells in a medium containing the desired 13C-labeled substrate (e.g., [U-13C]-glucose). Ensure the labeling period is sufficient to reach isotopic steady state for the metabolites of interest.[22]
-
Metabolism Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically achieved by flash-freezing the cell pellet in liquid nitrogen.
-
Metabolite Extraction: a. Resuspend the frozen cell pellet in a boiling water bath for 7.5 minutes to denature enzymes and extract metabolites. b. Centrifuge the sample to pellet cellular debris. c. Collect the supernatant containing the extracted metabolites.
-
Sample Cleanup: a. Use microfiltration with a molecular weight cutoff (e.g., 3000 MWCO) to remove proteins and other high molecular weight components. b. Lyophilize the filtrate to dryness.
-
NMR Sample Preparation: a. Reconstitute the lyophilized extract in a known volume of D2O containing an internal standard for chemical shift referencing and quantification (e.g., DSS). b. Adjust the pH of the sample to a standardized value (e.g., 7.4). c. Transfer the sample to an NMR tube for analysis.
Adapted from:[27]
Protocol 2: Analysis of 13C Labeled Metabolites by HILIC-LC-MS
This protocol provides a general workflow for analyzing polar 13C-labeled metabolites.
-
Sample Preparation: Perform metabolism quenching and metabolite extraction as described in Protocol 1. The final extract should be compatible with the initial mobile phase conditions.
-
Chromatography: a. Column: Use a HILIC column suitable for the separation of polar compounds. b. Mobile Phase A: Acetonitrile. c. Mobile Phase B: Water with an appropriate buffer (e.g., ammonium acetate or ammonium formate) to maintain pH and improve peak shape. d. Gradient: Start with a high percentage of acetonitrile and gradually increase the percentage of the aqueous mobile phase to elute the polar metabolites.
-
Mass Spectrometry: a. Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the metabolites of interest. Optimize ion source parameters for maximum signal intensity. b. Data Acquisition: i. Full Scan (MS1): Acquire full scan data to detect all ions within a specified mass range. High-resolution mass spectrometry is recommended for accurate mass determination and formula prediction.[19] ii. Tandem MS (MS/MS): For targeted analysis, perform MS/MS on the precursor ions of interest to obtain fragmentation patterns for structural confirmation and positional isotope analysis. For quantitative analysis on a triple quadrupole instrument, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.[21]
-
Data Analysis: a. Peak Integration: Integrate the chromatographic peaks for all observed isotopologues of the target metabolite. b. Natural Abundance Correction: Apply a correction algorithm to the raw peak intensities to account for the contribution of naturally occurring isotopes.[22][23] c. Enrichment Calculation: Calculate the fractional or percentage enrichment of 13C in the metabolite.
Visualizations
Caption: Workflow for 13C Labeled Metabolite Analysis by NMR.
Caption: Troubleshooting Logic for Low NMR Signal-to-Noise.
Caption: LC-MS Workflow for 13C Metabolite Analysis.
References
- 1. Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 4. reddit.com [reddit.com]
- 5. Sensitivity Boosts by the CPMAS CryoProbe for Challenging Biological Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryoprobes [nmr.chem.ucsb.edu]
- 7. Signal-to-noise ratio of a mouse brain (13) C CryoProbe™ system in comparison with room temperature coils: spectroscopic phantom and in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dynamic nuclear polarization-enhanced 1H–13C double resonance NMR in static samples below 20 K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 12. bridge12.com [bridge12.com]
- 13. mdpi.com [mdpi.com]
- 14. Localized sensitivity enhanced in vivo 13C MRS to detect glucose metabolism in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 18. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry [mdpi.com]
- 21. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 26. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stable Isotope Tracing Experiments
Welcome to the technical support center for stable isotope tracing experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions to help ensure the success of your experiments.
FAQs and Troubleshooting Guides
This section is organized by the key stages of a stable isotope tracing experiment.
Experimental Design
Proper experimental design is crucial for obtaining meaningful and reproducible results. Here are some common questions and pitfalls to avoid:
Q1: How do I choose the right isotopic tracer for my experiment?
A1: The choice of tracer is dictated by the metabolic pathway you are investigating.[1]
-
Understand your pathway: Map out the biochemical reactions of interest to determine which atoms of a metabolite are incorporated into downstream products. For example, you wouldn't want to label a carbon that is quickly lost as CO2 if you are interested in a downstream metabolite.[2]
-
Commonly used tracers:
-
¹³C-labeled glucose: Widely used to trace glucose metabolism through glycolysis, the pentose phosphate pathway, and the TCA cycle.
-
¹⁵N-labeled glutamine: Used to study amino acid metabolism and its contributions to the TCA cycle.
-
²H (Deuterium)-labeled water (D₂O): Can be used to trace the synthesis of fatty acids and other macromolecules. However, be aware that high concentrations of D₂O can have detrimental effects on enzymatic activity.[1]
-
-
Uniformly labeled vs. position-specific tracers: Uniformly labeled tracers (e.g., [U-¹³C]-glucose) are useful for a broad overview of substrate utilization. Position-specific tracers (e.g., [1,2-¹³C]-glucose) can provide more detailed information about specific pathway activities, such as the oxidative vs. non-oxidative branches of the pentose phosphate pathway.[3]
Q2: How long should I label my cells or tissues to achieve isotopic steady state?
A2: Reaching isotopic steady state, where the isotopic enrichment of a metabolite remains constant over time, is critical for many metabolic flux analyses.[4][5][6] The time required to reach this state varies depending on the pathway and cell type.
-
General timeframes in cultured cells:
-
Pilot experiments are key: It is highly recommended to perform a time-course experiment to determine the optimal labeling duration for your specific system and metabolites of interest.[5]
-
Challenges in mammalian cells: Achieving true isotopic steady state can be difficult in mammalian cells due to the high exchange rates between intracellular and extracellular metabolite pools, especially for amino acids.[6]
Logical Workflow for Tracer Experiment Design
Caption: A logical workflow for designing a stable isotope tracing experiment.
Sample Preparation
The goal of sample preparation is to accurately preserve the metabolic state of the biological system at the time of collection.
Q3: What is the best method for quenching metabolic activity?
A3: Rapidly stopping all enzymatic reactions is critical to prevent changes in metabolite levels after sample collection.
-
Cold organic solvents: A common and effective method is to use a freezing solution of 60% methanol at -48°C.[7] For some applications, a mixture of acetonitrile, methanol, and water (e.g., 40:40:20) with 0.1M formic acid is recommended for both quenching and extraction, especially for high-energy compounds like ATP.[8]
-
Liquid nitrogen: Snap-freezing the sample in liquid nitrogen is a widely used and effective quenching method.[9]
-
Avoid dry ice for quenching: The solubilization of CO₂ from dry ice can cause pH changes in the sample, which can affect metabolite stability.[9]
Q4: How can I minimize metabolite leakage during cell harvesting and quenching?
A4: Metabolite leakage can be a significant source of error.
-
Cell harvesting: For adherent cells, aspirate the media and add the quenching solvent directly to the plate.[8] For suspension cultures, fast filtration is preferred over pelleting, which is slower and can alter the nutrient environment.[8] Using a cell scraper is generally better than trypsinization, which can damage cell membranes and lead to leakage.[10]
-
Quenching solution composition: The composition of the quenching solution can impact cell leakage. For example, for Lactobacillus plantarum, 60% methanol with 70 mM HEPES or 0.85% ammonium carbonate resulted in less than 10% cell lysis.[11]
Q5: What are the best practices for metabolite extraction?
A5: The goal of extraction is to efficiently recover metabolites from the quenched sample.
-
Solvent choice: The choice of extraction solvent depends on the metabolites of interest. A common method for polar metabolites is a two-phase extraction using a mixture of methanol, water, and chloroform.
-
Tissue homogenization: Tissues should be pulverized into a fine powder at cryogenic temperatures (e.g., using a cryomill or a mortar and pestle in liquid nitrogen) before extraction.[8]
-
Cell lysis: Multiple freeze-thaw cycles can be used to ensure complete cell lysis and metabolite extraction.[7]
Table 1: Comparison of Quenching Methods for Lactobacillus plantarum
| Quenching Solution | ATP Leakage (%) | Energy Charge | Recommendation |
| 60% Methanol | 12.5 ± 0.5 | - | Not Recommended |
| 60% Methanol + 70 mM HEPES | 4.4 ± 1.5 | High | Recommended |
| 60% Methanol + 0.85% NaCl | Higher than HEPES/AC | - | Not Recommended |
| 60% Methanol + 0.85% Ammonium Carbonate | < 10 | High | Recommended |
| Data adapted from Faijes M., et al. (2007).[11] |
Data Acquisition and Analysis
Q6: How do I correct for the natural abundance of stable isotopes?
A6: Naturally occurring stable isotopes (e.g., ~1.1% of carbon is ¹³C) can interfere with the interpretation of labeling data.[12] It is crucial to correct for this natural abundance to accurately determine the enrichment from the tracer.
-
Correction methods: This correction is typically done computationally using algorithms that account for the natural isotopic distribution of all elements in a metabolite.[13] Several software packages are available for this purpose.
-
Importance of correction: Failing to correct for natural abundance can lead to significant distortions in the data and misinterpretation of results.[14]
Q7: I'm having trouble identifying labeled metabolites in my mass spectrometry data. What should I do?
A7: Metabolite identification in stable isotope tracing experiments can be challenging because the incorporation of isotopes alters the expected mass-to-charge ratio (m/z).
-
Analyze unlabeled controls: Run unlabeled control samples alongside your labeled samples. This will help you identify the retention time and fragmentation pattern of the native metabolite, which can then be used to find the labeled isotopologues in your experimental samples.[15]
-
Use spectral libraries: Compare the fragmentation patterns (MS/MS spectra) of your potential metabolites to those in spectral libraries for more confident identification.
-
High-resolution mass spectrometry: High-resolution instruments can help distinguish between metabolites with very similar masses.[3]
Q8: What are common pitfalls in metabolic flux analysis (MFA)?
A8: MFA is a powerful technique for quantifying metabolic rates, but it is not without its challenges.
-
Model error: The accuracy of your flux estimates is highly dependent on the metabolic network model you use. An incomplete or inaccurate model can lead to erroneous flux calculations.[16]
-
Measurement error: Inaccurate measurement of extracellular fluxes (e.g., substrate uptake and product secretion rates) can propagate through the model and lead to errors in the calculated intracellular fluxes.[17]
-
Underdetermined systems: In some cases, the number of fluxes to be estimated exceeds the number of independent measurements, leading to an underdetermined system where a unique solution cannot be found.[17]
Metabolic Flux Analysis Workflow
References
- 1. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 11. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. mdpi.com [mdpi.com]
- 16. Identifying model error in metabolic flux analysis - a generalized least squares approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to 13C Tracer Experiments: Navigating Reproducibility and Accuracy
For researchers, scientists, and drug development professionals embarking on metabolic flux analysis, understanding the nuances of 13C tracer experiments is paramount. This guide provides a comprehensive comparison of key methodologies, focusing on the critical aspects of reproducibility and accuracy. Supported by experimental data, detailed protocols, and visual workflows, this document aims to equip you with the knowledge to design robust experiments and confidently interpret your findings.
The precision and reliability of 13C Metabolic Flux Analysis (13C-MFA) are fundamentally dependent on meticulous experimental design, the choice of isotopic tracers, the analytical platform employed, and the software used for data analysis. While 13C-MFA is considered the gold standard for quantifying intracellular metabolic fluxes, a lack of standardized workflows across laboratories can make data comparison challenging. This guide addresses these challenges by providing a structured overview of the critical parameters influencing the outcomes of 13C tracer experiments.
Comparative Analysis of Key Methodologies
The reproducibility and accuracy of 13C tracer experiments are influenced by several factors, from the selection of the isotopic tracer to the analytical instrumentation and data analysis software. Below, we compare these different facets to provide a clearer understanding of their impact on experimental outcomes.
Tracer Selection: Impact on Flux Resolution
The choice of a 13C-labeled substrate is a critical determinant of the precision with which metabolic fluxes can be estimated. Different tracers provide varying degrees of resolution for different pathways.
| Tracer | Pathway(s) with Highest Precision | Key Findings |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Network | Provides the most precise estimates for these central carbon pathways.[1] |
| [2-¹³C]glucose & [3-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Outperform the more commonly used [1-¹³C]glucose for these pathways.[1] |
| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle | The preferred isotopic tracer for the analysis of the TCA cycle.[1] |
| 75% [1-¹³C]glucose + 25% [U-¹³C]glucose | Upper Metabolism (Glycolysis, PPP) | Best tracer for resolving fluxes in the upper part of metabolism in E. coli. |
| [4,5,6-¹³C]glucose & [5-¹³C]glucose | Lower Metabolism (TCA Cycle, Anaplerosis) | Produce optimal flux resolution in the lower part of metabolism in E. coli. |
| Parallel Labeling ([1,6-¹³C]glucose & [1,2-¹³C]glucose) | Overall Network | Dramatically improves flux precision, with an 18-fold improvement demonstrated in one study.[2] |
Analytical Platforms: GC-MS vs. LC-MS
The two most common analytical techniques for measuring 13C labeling patterns are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each has its own set of advantages and limitations.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Reproducibility | High chromatographic resolution and reproducible retention times. | Can have lower chromatographic resolution and more retention time variability compared to GC-MS. |
| Accuracy | Well-developed mass spectral libraries aid in compound identification. Provides high-precision isotopic analysis, especially when coupled with isotope ratio mass spectrometry (IRMS).[3] | Isotopic precision is in the same range as GC-MS. Tandem MS (MS/MS) provides more detailed and accurate measurements of metabolite enrichment patterns. |
| Sample Derivatization | Required for non-volatile metabolites, which can introduce additional natural isotopes and complicate data correction.[4] | Not always necessary, allowing for the analysis of a wider range of thermally unstable and polar compounds. |
| Compound Coverage | Limited to volatile or derivatizable compounds. Not suitable for complex lipids or polyphenol glycosides. | Broader coverage of non-volatile and thermally labile compounds. |
| Throughput | Can be lower due to longer run times and sample preparation. | Generally offers higher throughput. |
Metabolic Flux Analysis Software: A Comparative Overview
Several software packages are available for estimating metabolic fluxes from 13C labeling data. The choice of software can impact the computational efficiency and the statistical robustness of the results.
| Software | Key Features | Performance & Usability |
| 13CFLUX2 | High-performance suite for designing and evaluating 13C-MFA experiments. Supports multicore CPUs and compute clusters. Uses a specialized XML language (FluxML).[5][6] | Found to be 100 – 10,000 times faster than its predecessor, 13CFLUX.[5][6] Exceeds the functionality of many other existing software systems.[5] |
| Metran | Used for flux estimation and comprehensive statistical analysis to determine goodness-of-fit and calculate confidence intervals of fluxes.[7] | A well-established tool used in detailed protocols for high-resolution 13C-MFA.[7] |
| FiatFlux | User-friendly software that supports flux analysis for non-expert users. Automatically calculates flux ratios from GC-MS data and can estimate absolute intracellular fluxes.[8] | Intuitive tool for quantitative investigations of intracellular metabolism, particularly for users not familiar with numerical methods.[8] Open source, allowing for adaptation to specific needs.[8] |
| OpenFlux | An open-source software for 13C-MFA. | Mentioned as a clone of 13CFLUX. |
| INCA | A MATLAB-based software for isotopomer network compartmental analysis. | Not detailed in the provided search results. |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable 13C tracer studies. Below are generalized methodologies for key stages of a 13C-MFA experiment.
Cell Culture and Isotope Labeling
-
Cell Seeding and Growth: Culture cells in a chemically defined medium to ensure control over nutrient sources. Seed cells at a density that allows for logarithmic growth during the labeling period.
-
Introduction of ¹³C Tracer: Once cells reach the desired confluency or density, replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose). The concentration of the tracer should be equivalent to the unlabeled substrate in the control medium.
-
Achieving Isotopic Steady State: Incubate the cells with the ¹³C tracer for a sufficient duration to achieve isotopic steady state, where the ¹³C enrichment in intracellular metabolites becomes stable. This duration varies depending on the cell type and the metabolites of interest and should be determined empirically.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold methanol or a methanol/water mixture. Scrape the cells and collect the cell suspension. Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform) to separate polar and non-polar metabolites.
Sample Analysis by GC-MS
-
Derivatization: Evaporate the polar metabolite extract to dryness under a stream of nitrogen. Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual metabolites, which are then ionized and fragmented in the mass spectrometer.
-
Data Acquisition: Acquire mass spectra for each eluting metabolite, capturing the mass isotopomer distributions (MIDs) which reflect the incorporation of ¹³C atoms.
Data Analysis and Flux Estimation
-
Data Correction: Correct the raw mass isotopomer distributions for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ²⁹Si) in both the metabolite and the derivatizing agent.
-
Metabolic Network Model: Construct a metabolic network model that includes the relevant biochemical reactions and atom transitions for the organism and pathways under investigation.
-
Flux Estimation: Use a computational software package (e.g., 13CFLUX2, Metran) to estimate the intracellular metabolic fluxes. The software iteratively adjusts the flux values to find the best fit between the computationally simulated and experimentally measured MIDs.
-
Statistical Analysis: Perform statistical analyses, such as goodness-of-fit tests and calculation of confidence intervals for the estimated fluxes, to assess the reliability of the results.
Visualizing Workflows and Pathways
To further clarify the experimental and logical processes involved in 13C tracer experiments, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for 13C tracer experiments.
Caption: Simplified diagram of central carbon metabolism.
By carefully considering the factors outlined in this guide, researchers can enhance the reproducibility and accuracy of their 13C tracer experiments, leading to more reliable and impactful insights into cellular metabolism.
References
- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 3. liquid-chromatography-combined-with-mass-spectrometry-for13c-isotopic-analysis-in-life-science-research - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments in 13C Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, understanding the intricacies of cellular metabolism is paramount. 13C Metabolic Flux Analysis (13C-MFA) has emerged as a powerful technique to quantify intracellular metabolic fluxes, providing a detailed snapshot of cellular physiology. A crucial aspect of robust 13C-MFA is the implementation of appropriate control experiments to validate findings and accurately interpret metabolic changes. This guide provides a comprehensive comparison of control strategies, supported by experimental data and detailed protocols.
The Role of Control Experiments in 13C-MFA
Control experiments are fundamental to a well-designed 13C-MFA study. They serve as a baseline for comparison, allowing researchers to attribute observed changes in metabolic fluxes to specific genetic or environmental perturbations. The most common and informative control experiment in 13C-MFA involves comparing a genetically modified strain, such as a gene knockout mutant, to its wild-type counterpart. This approach enables the precise elucidation of how the removal of a specific enzyme impacts the entire metabolic network.
Other control strategies include the use of unlabeled substrates to correct for the natural abundance of 13C and parallel labeling experiments with different isotopic tracers to ensure the consistency and robustness of the determined flux map.
Comparative Analysis: Wild-Type vs. Gene Knockout Mutant
To illustrate the power of control experiments in 13C-MFA, we present a comparison of metabolic fluxes in wild-type Escherichia coli and a phosphoglucose isomerase (pgi) knockout mutant. The pgi gene encodes an enzyme that catalyzes a key step in glycolysis. Its removal forces a significant rerouting of carbon flux through the pentose phosphate pathway (PPP).
The following table summarizes the central carbon metabolism fluxes for both strains, normalized to the glucose uptake rate. The data clearly demonstrates the dramatic shift in pathway usage in the absence of the pgi gene.
| Metabolic Reaction | Wild-Type E. coli (Relative Flux %) | E. coli Δpgi Mutant (Relative Flux %) |
| Glycolysis | ||
| Glucose-6-phosphate -> Fructose-6-phosphate (PGI) | 65.2 | 0.0 |
| Fructose-6-phosphate -> Pyruvate | 65.2 | 0.0 |
| Pentose Phosphate Pathway | ||
| Glucose-6-phosphate -> 6-Phosphoglucono-δ-lactone (G6PDH) | 34.8 | 100.0 |
| 6-Phosphogluconate -> Ribulose-5-phosphate (6PGD) | 34.8 | 100.0 |
| TCA Cycle | ||
| Acetyl-CoA -> Citrate (Citrate Synthase) | 58.7 | 35.1 |
| Anaplerotic Reactions | ||
| Phosphoenolpyruvate -> Oxaloacetate (PEP Carboxylase) | 15.3 | 22.5 |
| Biomass Precursors | ||
| Flux to Biomass | 10.0 | 8.5 |
This data is adapted from a study by Long et al. (2017) and is presented for illustrative purposes.
Visualizing Metabolic Rerouting
The following diagrams illustrate the general workflow of a 13C-MFA experiment and the metabolic differences between wild-type E. coli and the pgi knockout mutant.
Caption: General workflow of a 13C-MFA experiment.
Caption: Central Carbon Metabolism in Wild-Type vs. Δpgi E. coli.
Experimental Protocols
Here, we provide a generalized protocol for performing a 13C-MFA experiment with E. coli. This protocol can be adapted for other microorganisms and cell types.
I. Cell Culture and Labeling
-
Prepare Minimal Medium: Prepare M9 minimal medium (or other appropriate defined medium) containing a known concentration of glucose as the sole carbon source. For the labeling experiment, prepare two versions of the medium: one with naturally labeled glucose and another with a specific 13C-labeled glucose tracer (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).
-
Pre-culture: Inoculate a starter culture of the desired E. coli strain (wild-type or mutant) in the medium with unlabeled glucose and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate fresh medium with the pre-culture to an initial OD600 of ~0.05. For the labeling experiment, use the medium containing the 13C-labeled glucose. Grow the cells at 37°C with shaking.
-
Monitor Growth: Monitor cell growth by measuring the OD600 at regular intervals.
-
Harvest Cells: When the culture reaches the mid-exponential growth phase (OD600 ≈ 0.8-1.0), harvest the cells for analysis. It is crucial to ensure that the cells are in a metabolic steady state.
II. Sample Preparation for GC-MS Analysis
-
Quenching: Rapidly quench metabolic activity to preserve the in vivo metabolic state. This can be achieved by quickly transferring a known volume of the cell culture into a cold quenching solution (e.g., -20°C 60% methanol).
-
Cell Lysis and Metabolite Extraction: Centrifuge the quenched cell suspension to pellet the cells. Discard the supernatant and resuspend the cell pellet in a lysis/extraction buffer (e.g., cold 100% methanol). Lyse the cells by sonication or bead beating.
-
Protein Hydrolysis (for amino acid analysis): Pellet the cell debris by centrifugation. The supernatant contains intracellular metabolites. For analysis of proteinogenic amino acids, the cell pellet is washed and then hydrolyzed in 6 M HCl at 100°C for 24 hours.
-
Derivatization: Dry the metabolite extracts and hydrolyzed protein samples under a stream of nitrogen gas. Derivatize the samples to make them volatile for GC-MS analysis. A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).
III. GC-MS Analysis and Data Processing
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, providing information on the isotopomer distribution.
-
Data Acquisition: Collect the mass spectra for each metabolite of interest.
-
Data Correction: Correct the raw mass isotopomer distributions for the natural abundance of isotopes in the derivatizing agent and the metabolite itself. This is done by analyzing a sample grown on unlabeled glucose.
-
Flux Estimation: Use a computational software package (e.g., INCA, 13CFLUX2) to estimate the metabolic fluxes. The software uses an iterative algorithm to find the set of fluxes that best fit the experimentally measured isotopomer distributions and other measured rates (e.g., glucose uptake, biomass production).
-
Statistical Analysis: Perform a goodness-of-fit analysis (e.g., chi-squared test) to evaluate how well the model fits the experimental data. Calculate confidence intervals for the estimated fluxes to assess their precision.
By following these protocols and employing appropriate control experiments, researchers can obtain high-quality, reliable metabolic flux data, leading to a deeper understanding of cellular physiology and providing valuable insights for metabolic engineering and drug development.
Unveiling Cellular Machinery: A Guide to Validating Pathways Identified by 13C Fructose Tracing
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for the biological validation of metabolic pathways elucidated through 13C fructose tracing. We delve into the experimental intricacies of 13C tracing and its validation counterparts—CRISPR-Cas9-mediated gene editing and enzyme inhibition—offering a clear perspective on their respective strengths and applications.
Stable isotope tracing, particularly with 13C-labeled fructose, has emerged as a powerful tool for mapping the intricate network of metabolic pathways within cells. By tracking the journey of labeled carbon atoms, researchers can uncover novel routes of fructose metabolism and their contributions to various cellular processes, from energy production to biosynthesis. However, the pathways identified through tracing studies require rigorous biological validation to confirm their physiological relevance and the specific roles of the enzymes involved. This guide offers a comparative framework for these essential validation steps.
Comparing the Tools of Pathway Validation
The selection of a validation method depends on the specific research question, the available resources, and the nature of the pathway being investigated. Below is a comparative overview of 13C fructose tracing and its primary biological validation techniques.
| Feature | 13C Fructose Tracing | CRISPR-Cas9 Gene Editing | Enzyme Inhibition |
| Primary Function | Pathway discovery and metabolic flux analysis. | Direct validation of gene/enzyme function in a pathway. | Rapid, often reversible, perturbation of enzyme activity. |
| Type of Data | Quantitative flux data (e.g., fractional contribution, pool sizes). | Phenotypic changes (e.g., cell viability, metabolite accumulation/depletion). | Acute metabolic and cellular responses to enzyme blocking. |
| Key Advantage | Provides a dynamic view of metabolic activity. | High specificity for targeting a single gene/enzyme. | Temporal control over enzyme activity. |
| Key Limitation | Does not directly confirm the function of specific enzymes. | Potential for off-target effects and cellular compensation. | Off-target effects of inhibitors; may not be specific. |
| Experimental Time | Days to weeks (cell culture, labeling, sample analysis). | Weeks to months (gRNA design, cell line generation, validation). | Hours to days (inhibitor treatment and subsequent analysis). |
| Cost | High (labeled substrates, mass spectrometry). | Moderate to high (reagents, cell culture, sequencing). | Low to moderate (inhibitors, basic cell culture supplies). |
Experimental Deep Dive: Protocols for Pathway Identification and Validation
A robust validation strategy often involves a combination of techniques. Here, we provide detailed methodologies for 13C fructose tracing and its key validation counterparts.
13C Fructose Tracing for Pathway Identification
This protocol outlines the key steps for tracing the metabolic fate of fructose using [U-13C6]-fructose and analyzing the labeled metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS).
a. Cell Culture and Isotope Labeling:
-
Culture cells of interest to mid-log phase in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of [U-13C6]-fructose. The concentration should be physiologically relevant to the system being studied.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the 13C label into various metabolites.
b. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
c. LC-MS/MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites).
-
Analyze the mass isotopologue distributions (MIDs) of known and unknown metabolites to determine the fractional contribution of fructose to their carbon backbones.
CRISPR-Cas9-Mediated Gene Knockout for Pathway Validation
This protocol describes how to use CRISPR-Cas9 to knock out a gene encoding a putative enzyme in a newly identified pathway and assess the metabolic consequences.
a. gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting the gene of interest.
-
Clone the sgRNAs into a Cas9-expressing vector.
b. Cell Transfection and Selection:
-
Transfect the sgRNA/Cas9 plasmid into the target cells.
-
Select for successfully transfected cells (e.g., using antibiotic resistance).
c. Validation of Gene Knockout:
-
Isolate genomic DNA and perform Sanger sequencing to confirm mutations in the target gene.
-
Perform Western blotting or qPCR to confirm the absence of the protein or mRNA, respectively.
d. Metabolic Phenotyping:
-
Culture the knockout and wild-type control cells.
-
Perform metabolomic analysis (targeted or untargeted) to identify changes in metabolite levels upstream and downstream of the knocked-out enzyme. A significant accumulation of the substrate and depletion of the product of the putative enzyme validates its role in the pathway.
Enzyme Inhibition for Pathway Validation
This method uses small molecule inhibitors to rapidly probe the function of a specific enzyme in a metabolic pathway.
a. Inhibitor Selection and Treatment:
-
Select a specific inhibitor for the enzyme of interest.
-
Treat cultured cells with a range of inhibitor concentrations to determine the optimal dose for enzyme inhibition without causing excessive toxicity. Include a vehicle-treated control group.
b. Assessment of Target Engagement:
-
Where possible, use methods like cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP) to confirm that the inhibitor is binding to its intended target in the cellular context.
c. Metabolic Analysis:
-
After a short incubation period with the inhibitor, extract metabolites as described in the 13C tracing protocol.
-
Use LC-MS to measure changes in the levels of metabolites upstream and downstream of the targeted enzyme. Accumulation of the substrate and a decrease in the product are indicative of successful on-target inhibition and validate the enzyme's function in the pathway.
Visualizing the Pathways and Processes
Clear and accurate diagrams are essential for communicating complex biological information. Below are Graphviz diagrams illustrating a key fructose metabolic pathway and the experimental workflows for its validation.
Caption: Key pathways of fructose metabolism, including a hypothesized PFK-1 bypass.
Caption: Workflow for pathway discovery and subsequent biological validation.
Case Study: Uncovering a Direct Fructose-1-Phosphate to Fructose-1,6-Bisphosphate Shunt
A notable example of pathway discovery via 13C fructose tracing is the identification of a potential shunt in fructose metabolism that bypasses the canonical Aldolase B step. Studies using [U-13C]fructose in children with hereditary fructose intolerance (HFI), who have deficient Aldolase B activity, revealed the formation of glucose isotopomers that could only be explained by a direct conversion of fructose-1-phosphate (F1P) to fructose-1,6-bisphosphate (F1,6BP). This suggests the existence of an alternative kinase, potentially 1-phosphofructokinase, that can phosphorylate F1P.
Validation of this hypothesized pathway would involve:
-
CRISPR-mediated knockout: Targeting the candidate 1-phosphofructokinase gene in a suitable cell line. Subsequent 13C fructose tracing in these knockout cells would be expected to show a significant reduction in the formation of 13C-labeled F1,6BP and downstream metabolites compared to wild-type cells.
-
Enzyme Inhibition: Using a specific inhibitor for the candidate kinase, if available, would be expected to phenocopy the results of the CRISPR knockout, leading to an accumulation of 13C-labeled F1P and a decrease in labeled F1,6BP.
By integrating the dynamic insights from 13C fructose tracing with the definitive genetic and pharmacological evidence from CRISPR and enzyme inhibition studies, researchers can build a robust and comprehensive understanding of cellular metabolism. This integrated approach is crucial for identifying novel drug targets and developing therapeutic strategies for metabolic diseases.
A Comparative Guide to In Vitro and In Vivo 13C Fructose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo methodologies for studying 13C-labeled fructose metabolism. It is designed to assist researchers in selecting appropriate experimental models and techniques by presenting a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and workflows.
Data Presentation: Quantitative Comparison of Fructose Metabolism
The following tables summarize key quantitative findings from in vitro and in vivo studies on 13C fructose metabolism, offering a direct comparison of metabolic fates and flux rates.
| Parameter | In Vitro (Human Adipocytes) | In Vivo (Humans) | In Vivo (Mice) | Source |
| Primary Metabolic Fate | Fatty acid synthesis, glutamate synthesis, and release of free palmitate. | Conversion to glucose. | Conversion to glucose, lactate, and alanine. | [1][2][3] |
| Fructose Oxidation (to 13CO2) | Slight but significant increase with higher fructose concentrations. | Oxidized at a similar rate to exogenous glucose during exercise. | Deuterium labeling of water was faster with fructose than with glucose, indicating faster turnover. | [1][4] |
| Conversion to Glucose | Not a primary fate in adipocytes. | Approximately 50% of hepatic fructose conversion to glucose occurs via fructose-1-phosphate aldolase activity. | The small intestine can convert a significant portion of low-dose fructose to glucose. | [2][3] |
| Fatty Acid Synthesis | Robustly stimulates de novo fatty acid synthesis. | High fructose consumption is linked to increased de novo lipogenesis. | High-dose fructose that reaches the liver induces lipogenesis. | [1][3] |
| Parameter | In Vitro (Rat Hepatocytes) | In Vivo (Rats) | Source |
| Metabolite Production from 13C-Fructose | Production of 13C-enriched D-glucose, L-lactate, and L-alanine. | Acute fructose administration increased triacylglycerol levels. | [5][6] |
| Effect on Mitochondrial Respiration | No direct effect of fructose on respiratory chain complex activities. | Acute fructose administration led to altered mitochondrial respiratory chain complex activities in the liver and skeletal muscle. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and adaptation of these techniques.
In Vitro: 13C Fructose Metabolism in Cultured Human Adipocytes
This protocol is adapted from a study investigating the metabolic fate of fructose in human adipocytes.[1]
-
Cell Culture:
-
Human subcutaneous preadipocytes are cultured and differentiated into mature adipocytes.
-
Experiments are conducted on both differentiating (day 8) and differentiated (day 16) adipocytes.
-
-
13C Fructose Labeling:
-
Cells are incubated in a medium containing 5 mM glucose and varying concentrations of fructose (e.g., 0.1 mM, 1 mM, 5 mM).
-
A stable isotope tracer, [U-13C6]-D-fructose, is added to the medium. The tracer constitutes 10% of the total fructose concentration.
-
Cells are incubated with the tracer for 48 hours.
-
-
Metabolite Extraction and Analysis:
-
Media and Cell Lysates: At the end of the incubation period, both the culture medium and cell lysates are collected.
-
13CO2 Analysis: The complete oxidation of [U-13C6]-fructose to 13CO2 is measured from the media using gas chromatography-mass spectrometry (GC-MS).
-
Metabolite Derivatization and GC-MS Analysis:
-
Glutamate is extracted, converted to its N-trifluoroacetyl-n-butyl (TAB) derivative, and analyzed by GC-MS to determine 13C enrichment.
-
Fatty acids (e.g., palmitate) are extracted, methylated, and analyzed by GC-MS to measure de novo synthesis.
-
-
In Vivo: 13C Fructose Infusion in a Mouse Model
This protocol outlines a common procedure for in vivo stable isotope tracing studies in mice.[7][8]
-
Animal Preparation:
-
Mice are fasted for a defined period (e.g., 6-12 hours) to achieve a metabolic baseline.
-
Anesthesia is administered (e.g., isoflurane or ketamine/xylazine).
-
A catheter is placed in the tail vein for infusion.
-
-
13C Fructose Infusion:
-
A bolus of [U-13C6]-fructose is administered intravenously to rapidly increase the plasma concentration of the tracer.
-
This is followed by a continuous infusion at a constant rate for a specified duration (e.g., 3-4 hours) to maintain a steady-state enrichment of the tracer in the plasma.
-
-
Sample Collection:
-
Blood samples are collected periodically throughout the infusion via retro-orbital or tail vein sampling to monitor the enrichment of 13C-labeled metabolites in the plasma.
-
At the end of the infusion, tissues of interest (e.g., liver, adipose tissue) are rapidly collected and flash-frozen in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction and Analysis:
-
Tissues are homogenized and metabolites are extracted using a suitable solvent system (e.g., methanol/chloroform/water).
-
The isotopic enrichment of downstream metabolites (e.g., glucose, lactate, amino acids, TCA cycle intermediates) is determined using analytical techniques such as GC-MS, liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organismal Fructose Metabolism in Health and Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 13C-enriched D-fructose in hepatocytes from Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the In Vivo and In Vitro Effects of Fructose on Respiratory Chain Complexes in Tissues of Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking 13C Labeled Substrates for Pathway Analysis
For researchers, scientists, and drug development professionals, the precise mapping of metabolic pathways is crucial for understanding cellular function in both healthy and diseased states. 13C-based metabolic flux analysis (MFA) has emerged as a powerful technique to quantify intracellular metabolic fluxes.[1][2] The selection of the 13C labeled substrate, or tracer, is a critical experimental design choice that significantly impacts the precision and accuracy of the resulting flux measurements.[3][4] This guide provides an objective comparison of commonly used 13C labeled substrates, supported by experimental data, to aid in the selection of the optimal tracer for your specific research question.
Principles of 13C Metabolic Flux Analysis
13C-MFA involves introducing a substrate enriched with the stable isotope 13C into a biological system.[5] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites.[6] By measuring the distribution of these isotopes in various metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the relative activities of different metabolic pathways.[7][8] The choice of the initial labeled substrate determines which pathways are most effectively interrogated.[3][4]
Comparison of Common 13C Labeled Substrates
The selection of a 13C tracer is dependent on the specific metabolic pathways of interest. Generally, 13C-glucose tracers are well-suited for studying upper metabolism, including glycolysis and the pentose phosphate pathway (PPP), while 13C-glutamine tracers provide better resolution for the tricarboxylic acid (TCA) cycle and related pathways.[9] Below is a comparison of the performance of various commonly used 13C labeled substrates.
| 13C Labeled Substrate | Target Pathway(s) | Advantages | Disadvantages |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Central Carbon Metabolism | Provides the most precise estimates for glycolysis and the PPP.[3][4][10] Outperforms the more commonly used [1-13C]glucose.[3][4][10] | May not be the optimal tracer for detailed analysis of the TCA cycle. |
| [U-13C6]glucose | Glycolysis, TCA Cycle, Fatty Acid Synthesis | Labels all carbons, providing broad coverage of central carbon metabolism. Useful for tracking the fate of the entire glucose backbone.[7] | Can lead to complex labeling patterns that are challenging to interpret for specific pathway splits. |
| [1-13C]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Historically common and less expensive than some other tracers.[1] Allows for the determination of the split ratio between glycolysis and the PPP.[11] | Less precise for overall network analysis compared to [1,2-13C2]glucose.[3][10] |
| [U-13C5]glutamine | Tricarboxylic Acid (TCA) Cycle, Anaplerosis, Reductive Carboxylation | The preferred isotopic tracer for the analysis of the TCA cycle.[3][4][10] Excellent for studying glutamine metabolism and its contribution to the TCA cycle.[12] | Limited information on glycolytic fluxes. |
| [U-13C]Fatty Acids (e.g., Palmitate) | Fatty Acid Oxidation (FAO), TCA Cycle | Directly traces the metabolism of fatty acids. Crucial for studying diseases with altered lipid metabolism. | Does not provide information on glucose or amino acid metabolism. |
Experimental Workflow and Protocols
A typical 13C-MFA experiment involves several key steps, from cell culture to data analysis. The following provides a generalized experimental protocol.
Experimental Workflow
Caption: A generalized experimental workflow for 13C metabolic flux analysis.
Key Experimental Protocols
1. Cell Culture and Isotopic Labeling:
-
Culture cells in a standard growth medium to the desired confluence.
-
To initiate labeling, replace the standard medium with a specially formulated medium containing the chosen 13C labeled substrate as the primary carbon source. For example, for glucose tracing, use glucose-free DMEM supplemented with the desired 13C-glucose isotopomer.[10]
-
Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state, where the labeling patterns of key metabolites are stable. This often requires incubation for a period equivalent to several cell doublings or can be determined empirically through time-course experiments.[9]
2. Metabolism Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is typically achieved by aspirating the labeling medium and washing the cells with an ice-cold saline solution.
-
Extract metabolites using a cold solvent, such as 80% methanol, and incubate at low temperatures (e.g., -80°C) to ensure complete extraction.
-
Collect the cell extract containing the metabolites for subsequent analysis.
3. Analytical Measurement:
-
Analyze the isotopic labeling patterns of metabolites in the cell extracts using either gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.[7][8] Each technique offers distinct advantages in terms of sensitivity, resolution, and the types of metabolites that can be analyzed.
4. Flux Calculation and Modeling:
-
Utilize specialized software to perform metabolic flux analysis. This involves fitting the experimentally measured labeling data to a metabolic network model to estimate the intracellular fluxes.[13]
Central Carbon Metabolism Pathways
The following diagrams illustrate the key pathways of central carbon metabolism that are commonly interrogated using 13C labeled substrates.
Caption: Simplified diagram of Glycolysis and the Pentose Phosphate Pathway.
Caption: Simplified diagram of the Tricarboxylic Acid (TCA) Cycle.
Conclusion
The strategic selection of a 13C labeled substrate is paramount for the success of metabolic flux analysis studies. While [1,2-13C2]glucose is often optimal for interrogating glycolysis and the pentose phosphate pathway, [U-13C5]glutamine is the tracer of choice for detailed analysis of the TCA cycle.[3][4][10] For a comprehensive understanding of central carbon metabolism, a combination of experiments using different tracers may be the most powerful approach.[9][14] By carefully considering the specific biological question and the strengths of each tracer, researchers can design robust experiments that yield high-quality, actionable data to advance our understanding of cellular metabolism.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Integrating 13C-Metabolic Flux Analysis and Gene Expression Data
For Researchers, Scientists, and Drug Development Professionals
The intricate regulation of cellular metabolism is central to understanding disease and developing effective therapeutics. While gene expression analysis provides a snapshot of the cell's transcriptional intent, it often falls short of predicting the actual metabolic phenotype. This is due to complex post-transcriptional, translational, and allosteric regulatory mechanisms. 13C-Metabolic Flux Analysis (13C-MFA), in contrast, offers a direct quantification of metabolic pathway activities, or fluxes. This guide provides a comprehensive comparison of these two powerful techniques, detailing how their integration can yield a more complete and actionable understanding of cellular metabolism. By corroborating findings from both transcriptomics and fluxomics, researchers can gain deeper insights into metabolic reprogramming in various physiological and pathological states.
Comparing 13C-MFA and Gene Expression Data
The central premise of integrating these two approaches is that while gene expression indicates the potential for a metabolic function, 13C-MFA measures the realization of that function. A change in the expression of a gene encoding an enzyme does not always translate to a proportional change in the flux through the corresponding reaction.[1][2] Several factors contribute to this discrepancy, including protein translation efficiency, post-translational modifications, substrate availability, and allosteric regulation.
Table 1: Comparison of 13C-MFA and Gene Expression Analysis
| Feature | 13C-Metabolic Flux Analysis (13C-MFA) | Gene Expression Analysis (e.g., RNA-Seq) |
| What it Measures | In vivo reaction rates (fluxes) of metabolic pathways.[3][4] | Abundance of mRNA transcripts for genes, including those encoding metabolic enzymes. |
| Data Type | Quantitative flux maps (absolute or relative reaction rates). | Quantitative transcript levels (e.g., FPKM, TPM, fold change). |
| Biological Insight | Provides a direct measure of the physiological state and metabolic phenotype.[3] | Reveals the cell's intended metabolic program at the transcriptional level. |
| Strengths | - Directly measures metabolic activity.- Can resolve fluxes in complex networks, including parallel pathways and cycles.[4]- Considered the gold standard for quantifying intracellular fluxes.[5] | - Genome-wide coverage.- High-throughput and relatively low cost.- Well-established protocols and data analysis pipelines. |
| Limitations | - Lower throughput and more technically demanding.- Requires specialized equipment (e.g., Mass Spectrometer).- Relies on a well-defined metabolic model. | - Poor correlation with protein levels and enzyme activity in many cases.[1]- Does not account for post-transcriptional or allosteric regulation. |
| Typical Application | Identifying metabolic bottlenecks, understanding metabolic reprogramming in disease, and guiding metabolic engineering strategies.[3] | Identifying differentially expressed genes under different conditions, inferring pathway enrichment. |
Experimental Protocols
A successful integration of 13C-MFA and gene expression data begins with robust experimental design and execution. The following are summarized protocols for each technique.
-
Cell Culture and Isotope Labeling:
-
Culture cells of interest to a metabolically steady state.
-
Introduce a specifically labeled isotopic substrate (e.g., [U-13C]-glucose, [1,2-13C2]-glucose) into the culture medium.[5][6] The choice of tracer is critical for resolving specific fluxes of interest.[7]
-
Continue the culture for a duration sufficient to achieve isotopic steady state in the metabolites of interest.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity, typically using cold methanol or other quenching solutions.
-
Extract intracellular metabolites using appropriate solvent systems (e.g., methanol/water/chloroform).
-
-
Metabolite Analysis by Mass Spectrometry (MS):
-
Derivatize metabolites if necessary to improve their volatility and stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Alternatively, analyze underivatized extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Acquire mass isotopomer distributions for key metabolites (e.g., amino acids, TCA cycle intermediates).[8]
-
-
Flux Calculation:
-
RNA Extraction:
-
Lyse cells harvested from a parallel culture to the 13C-MFA experiment.
-
Extract total RNA using a commercially available kit or a standard protocol (e.g., Trizol extraction).
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Perform PCR amplification to generate the final sequencing library.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).
-
Identify differentially expressed genes between experimental conditions.
-
Perform pathway enrichment analysis to identify metabolic pathways with significant changes in gene expression.
-
Data Presentation for Corroboration
To effectively compare the results from 13C-MFA and gene expression analysis, data should be presented in a clear and structured manner. The following table provides an example of how to present data for key reactions in central carbon metabolism.
Table 2: Corroborative Data from 13C-MFA and RNA-Seq for Glycolysis and TCA Cycle
| Pathway | Reaction | Gene(s) | Gene Expression (Fold Change) | Metabolic Flux (Relative to Glucose Uptake) |
| Glycolysis | Glucose -> G6P | HK1, HK2 | 1.8 | 100 |
| F6P -> F1,6BP | PFK1 | 2.5 | 95 | |
| GAP -> 1,3BPG | GAPDH | 1.2 | 180 (bidirectional) | |
| PEP -> Pyruvate | PKM2 | 3.1 | 170 | |
| Pentose Phosphate Pathway | G6P -> 6PGL | G6PD | 1.5 | 15 |
| TCA Cycle | Pyruvate -> Acetyl-CoA | PDH | 2.0 | 80 |
| Isocitrate -> a-KG | IDH1, IDH2 | 0.9 | 75 | |
| a-KG -> Succinyl-CoA | OGDH | 1.1 | 70 | |
| Malate -> Oxaloacetate | MDH1, MDH2 | 0.8 | 65 (bidirectional) |
Visualization of Workflows and Pathways
Visualizing the experimental workflow and the underlying biological pathways is crucial for communicating the integrated approach.
Caption: Integrated workflow for 13C-MFA and gene expression analysis.
Caption: Simplified diagram of central carbon metabolism.
Caption: Relationship between gene expression and metabolic flux.
Conclusion
References
- 1. Bridging the gap between gene expression and metabolic phenotype via kinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic and metabolic flux analyses reveal shift of metabolic patterns during rice grain development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13cflux.net [13cflux.net]
- 4. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-Metabolic flux analysis of co-cultures: A novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C proper disposal procedures
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-¹³C , a stable isotope-labeled form of D-fructose, requires careful consideration for its proper disposal to ensure laboratory safety and environmental compliance. Due to the integration of the stable isotope ¹³C, this compound is not radioactive, which simplifies its disposal compared to radiolabeled substances.[1] The fundamental principle for its disposal is to follow the same procedures as for the unlabeled equivalent, D-fructose, while adhering to all applicable waste regulations.[1][]
Key Safety Considerations
-
Non-Radioactive Nature : The ¹³C isotope is a stable isotope and does not pose a radiological threat.[1] Therefore, no specialized handling procedures for radioactive waste are necessary.[1]
-
Chemical Hazards : Unlabeled D-fructose is not classified as a hazardous substance.[3] However, it is prudent to handle the ¹³C-labeled compound with standard laboratory precautions. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.
-
Regulatory Compliance : Disposal must always be in accordance with local, regional, and national hazardous waste regulations.[3][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and ensuring complete and accurate classification.[4]
Disposal Protocol
For the disposal of (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-¹³C, the following step-by-step procedure should be followed:
-
Initial Assessment : Confirm that the compound is indeed labeled with the stable isotope ¹³C and not a radioactive isotope. This information is critical for determining the correct disposal pathway.
-
Consult Safety Data Sheet (SDS) : Always refer to the manufacturer-provided SDS for specific handling and disposal information.
-
Segregation of Waste : Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[3] Keeping waste streams separate prevents unforeseen chemical reactions and ensures proper disposal.
-
Containerization :
-
For solid waste, place the compound in a clearly labeled, sealed container.
-
For solutions, use a compatible, leak-proof container. Ensure the container is appropriately labeled with the full chemical name.
-
-
Labeling : The waste container must be clearly labeled with the chemical name: "(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-¹³C".
-
Institutional Procedures : Follow your institution's specific chemical waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EH&S) department for waste pickup.[]
Spill Management
In the event of a spill:
-
Isolate the Area : Prevent unnecessary personnel from entering the spill zone.
-
Personal Protective Equipment : Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Containment : For solid spills, sweep up the material and place it in a sealed container for disposal.[5] To prevent dust generation, you can moisten the material slightly if appropriate.[6]
-
Cleaning : After the bulk of the spill has been removed, clean the affected area thoroughly.
-
Disposal of Spill Debris : All materials used for cleaning the spill should be disposed of as chemical waste.
Quantitative Data Summary
Since (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-¹³C is not classified as a hazardous substance, there are no specific quantitative disposal limits readily available. Disposal quantities will be dictated by local regulations and the capacity of the waste management facility.
| Parameter | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | [3] |
| Radioactivity | None | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-¹³C.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
